Irak4-IN-1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXFGHHSFTACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRAK4-IN-1 in TLR Signaling
Introduction
The innate immune system serves as the body's first line of defense against invading pathogens. Central to this system are Toll-like receptors (TLRs), a class of pattern recognition receptors that recognize conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs), and endogenous danger signals, or damage-associated molecular patterns (DAMPs).[1][2] Activation of TLRs triggers a signaling cascade that is paramount for initiating inflammatory responses. A pivotal enzyme in this cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that functions as the master regulator at the apex of the MyD88-dependent signaling pathway.[3][4]
Dysregulation of the TLR/IRAK4 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making IRAK4 a compelling therapeutic target.[5][6] Small molecule inhibitors, such as IRAK4-IN-1, have been developed to specifically target this kinase. This technical guide provides a detailed overview of the TLR signaling pathway, the precise mechanism of action of this compound, quantitative data on its inhibitory activity, and the key experimental protocols used for its characterization.
The TLR/IRAK4 Signaling Pathway
The MyD88-dependent signaling pathway is the primary cascade utilized by most TLRs. The activation sequence is a highly orchestrated process involving the assembly of a multi-protein signaling complex.
-
Receptor Activation and Myddosome Formation: Upon binding of a PAMP (e.g., lipopolysaccharide (LPS)) to its corresponding TLR (e.g., TLR4), the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 through interactions between their respective Toll/Interleukin-1 receptor (TIR) domains.[2][7] MyD88 then serves as a scaffold, recruiting IRAK4 via interactions between their death domains.[4][8] This assembly forms a higher-order signaling hub known as the Myddosome.[5][9]
-
IRAK Kinase Activation: Within the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their autophosphorylation and activation.[10][11] Activated IRAK4 is an essential signal transducer and the most upstream kinase in the pathway.[4] It then phosphorylates and activates another family member, IRAK1.[4][11]
-
Downstream Signal Transduction: The activated IRAK1/IRAK4 complex subsequently recruits and activates TRAF6, a crucial E3 ubiquitin ligase.[8][12] TRAF6 catalyzes the formation of polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 kinase complex.[12][13]
-
Activation of Transcription Factors: TAK1 is a key branching point that activates two major downstream pathways:
-
NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus.[7][12][14]
-
MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including JNK and p38, which in turn lead to the activation of the transcription factor AP-1.[12][14]
-
-
Pro-inflammatory Gene Expression: Once in the nucleus, NF-κB and AP-1 bind to the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.[5][13][15]
This compound: Mechanism of Action
This compound is a potent small molecule inhibitor designed to specifically target the kinase activity of IRAK4. Its mechanism of action is direct and focused at the apex of the inflammatory signaling cascade.
-
ATP-Competitive Inhibition: this compound functions as an ATP-competitive inhibitor.[16] It binds reversibly to the ATP-binding pocket within the kinase domain of IRAK4. By occupying this site, it prevents the binding of endogenous ATP, which is the necessary phosphate donor for the kinase's enzymatic activity.
-
Blockade of Downstream Phosphorylation: The primary consequence of this compound binding is the complete inhibition of IRAK4's catalytic function. This prevents the subsequent phosphorylation and activation of its immediate downstream substrate, IRAK1.[10][11]
-
Cascade Interruption: By halting the activation of IRAK1, this compound effectively disrupts the entire downstream signaling pathway. The signal cannot be propagated to TRAF6, TAK1, and consequently, the NF-κB and MAPK pathways remain inactive.[4][17] This leads to a profound suppression of pro-inflammatory gene expression and cytokine production.[15][18]
Quantitative Analysis of IRAK4 Inhibition
The potency of IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. This compound demonstrates potent inhibition of its target. A comparison with other well-characterized IRAK4 inhibitors provides context for its activity.
| Compound Name | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| This compound | IRAK4 | Biochemical | 7 | [19] |
| PF-06650833 (Zimlovisertib) | IRAK4 | Biochemical | 0.2 - 0.52 | [20][21][22] |
| BAY 1834845 (Zabedosertib) | IRAK4 | Biochemical | 3.4 - 3.55 | [20][22] |
| CA-4948 (Emavusertib) | IRAK4, FLT3 | Biochemical | 57 | [20] |
| IRAK-1/4 Inhibitor I | IRAK1, IRAK4 | Biochemical | 200 (IRAK4) | [20] |
Key Experimental Protocols
The characterization of IRAK4 inhibitors like this compound relies on standardized in vitro assays to determine both biochemical potency and cellular efficacy.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.
-
Objective: To determine the in vitro IC50 value of this compound against recombinant human IRAK4.
-
Materials:
-
Recombinant human IRAK4 enzyme[20]
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[20][23]
-
ATP[20]
-
Peptide substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[20][24]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[20][23]
-
384-well assay plates[20]
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations.[20]
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Enzyme Addition: Add diluted IRAK4 enzyme to the wells and incubate briefly (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[3][5]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[3][20]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[20][23]
-
Reaction Termination and Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.[5][23]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[5][23]
-
Data Acquisition: Measure the luminescence using a plate reader.[5]
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to IRAK4 activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[5][25]
This assay assesses the inhibitor's ability to block IRAK4-mediated signaling in a physiologically relevant cellular context.
-
Objective: To determine the IC50 value of this compound for the inhibition of pro-inflammatory cytokine production in TLR-stimulated immune cells.
-
Materials:
-
Procedure:
-
Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a specified density (e.g., 1 x 10^6 cells/mL).[5]
-
Compound Pre-incubation: Add serial dilutions of this compound or vehicle control to the wells. Pre-incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.[5]
-
Cellular Stimulation: Stimulate the cells by adding a TLR agonist (e.g., LPS to a final concentration of 100 ng/mL) to all wells except the unstimulated control.[5][25]
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.[5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.[5][25]
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit, following the manufacturer's instructions.[5][25]
-
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the cellular IC50 value by fitting the data to a dose-response curve.[25]
This compound is a potent and specific inhibitor of IRAK4, a master kinase in TLR and IL-1R signaling. Its mechanism of action, via ATP-competitive inhibition, effectively blocks the initiation of the pro-inflammatory cascade by preventing the phosphorylation of IRAK1. This targeted intervention leads to the suppression of downstream NF-κB and MAPK signaling and a subsequent reduction in the production of key inflammatory mediators. The quantitative potency and cellular efficacy of this compound can be robustly characterized using biochemical kinase assays and cellular cytokine release assays, which are fundamental tools in the development of IRAK4-targeted therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 9. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies | MDPI [mdpi.com]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IRAK4 - Wikipedia [en.wikipedia.org]
- 13. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 16. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 17. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
The Role of IRAK4-IN-1 in MyD88-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a critical upstream component of the MyD88-dependent signaling pathway, IRAK4 is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). This activation initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases. IRAK4-IN-1 is a potent and selective inhibitor of IRAK4, serving as a crucial tool for investigating the therapeutic potential of targeting this key signaling node. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
MyD88-Dependent Signaling and the Role of IRAK4
The MyD88-dependent pathway is a cornerstone of the innate immune system's response to pathogens and cellular stress. Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor complex. This event triggers the assembly of a larger signaling complex known as the Myddosome. Within the Myddosome, IRAK4 is brought into close proximity with other IRAK family members, leading to its autophosphorylation and activation.
Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream cascade that involves the recruitment of TRAF6, an E3 ubiquitin ligase. This leads to the activation of the TAK1 kinase complex, which in turn activates two major downstream pathways: the IKK complex, leading to the activation of the transcription factor NF-κB, and the MAPK pathways (JNK and p38). The activation of these pathways results in the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
This compound exerts its effect by binding to the ATP-binding pocket of IRAK4, preventing its kinase activity. This inhibition blocks the entire downstream signaling cascade, thereby suppressing the production of inflammatory mediators.
MyD88-dependent signaling pathway and the point of intervention for this compound.
Quantitative Data for this compound and Representative Inhibitors
The inhibitory potency of this compound is determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | IRAK4 | 7 | [1] |
Note: Cellular IC50 data for this compound's effect on cytokine production is not widely available in the public domain. The following table presents data from other well-characterized, potent, and selective IRAK4 inhibitors to provide a representative understanding of the expected cellular potency.
| Compound | Cellular Assay | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| PF-06650833 | LPS-induced Cytokine Release | hPBMCs | LPS | TNF-α | 2.4 |
| BAY 1834845 | LPS-induced Cytokine Release | hPBMCs | LPS | TNF-α | 3.55 |
Experimental Protocols
IRAK4 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK4. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
This compound (or other test inhibitors) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for an IRAK4 biochemical kinase assay.
LPS-Induced Cytokine Release Assay in Human PBMCs
This cellular assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant context. Human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a TLR4 agonist, to induce cytokine release.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (or other test inhibitors) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader for ELISA
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Cell Plating and Treatment:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the inhibitory effect of this compound on cytokine production and calculate the IC50 values by fitting the data to a dose-response curve.
Workflow for a cellular assay to measure cytokine inhibition.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of IRAK4 kinase activity in MyD88-dependent signaling pathways. Its high potency and selectivity make it an excellent probe for investigating the downstream consequences of IRAK4 inhibition, including the suppression of pro-inflammatory cytokine production. The experimental protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular activity of this compound and other IRAK4 inhibitors. A thorough understanding of the mechanism and quantitative effects of such inhibitors is essential for the continued development of novel therapeutics for a wide range of inflammatory and autoimmune diseases.
References
Irak4-IN-1: A Technical Guide to a Potent Chemical Probe for Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of the innate immune system. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 family receptors, IRAK4 is indispensable for the initiation of inflammatory responses. Its central role in orchestrating the production of pro-inflammatory cytokines and chemokines has made it a highly attractive therapeutic target for a spectrum of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of Irak4-IN-1, a potent and selective chemical probe for IRAK4, intended to facilitate its use in basic research and drug discovery. This document details the underlying signaling pathways, presents key quantitative data, and provides comprehensive experimental protocols for the utilization of this compound in both in vitro and in vivo settings.
IRAK4 Signaling in Innate Immunity
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the Toll-like receptors (TLRs). With the exception of TLR3, all TLRs and the IL-1 receptor family utilize the adaptor protein MyD88 to initiate downstream signaling. IRAK4 is the first kinase recruited to the receptor-MyD88 complex, where it plays a dual role as both a scaffold and an active kinase.
Upon recruitment, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, leading to their activation. This phosphorylation cascade results in the formation of a larger signaling complex known as the Myddosome. The activated IRAK1/2 then recruit and activate TRAF6, an E3 ubiquitin ligase. TRAF6, in turn, activates downstream kinases such as TAK1, leading to the activation of the NF-κB and MAPK signaling pathways. The translocation of transcription factors like NF-κB and AP-1 to the nucleus initiates the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. The kinase activity of IRAK4 is essential for the robust production of these inflammatory mediators, making it a pivotal control point in the innate immune response.[1][2][3]
Figure 1: IRAK4 Signaling Pathway in Innate Immunity.
Quantitative Data for this compound
This compound is a potent inhibitor of IRAK4 kinase activity. The following tables summarize its biochemical potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| IRAK4 | 7 | Biochemical kinase assay |
Data sourced from publicly available information.[4]
Table 2: Kinase Selectivity Profile of Representative IRAK4 Inhibitors
| Kinase | HS-243 IC50 (nM) |
| IRAK4 | 20 |
| IRAK1 | 24 |
| TAK1 | 500 |
| CLK4 | 662 |
| DYRK1B | 2278 |
Data for HS-243 is provided for illustrative purposes.[5]
Experimental Protocols
The following are detailed protocols for the use of this compound in key in vitro and in vivo experiments.
Protocol 1: Biochemical IRAK4 Kinase Inhibition Assay
This protocol describes the measurement of the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK4.
Figure 2: Workflow for a Biochemical IRAK4 Kinase Assay.
Materials:
-
Recombinant human IRAK4 enzyme (e.g., CUSABIO, Cat# CSB-EP331057MOU)[6]
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant IRAK4 enzyme and MBP substrate in Kinase Assay Buffer to the desired working concentrations.
-
Assay Plate Setup: Add the diluted this compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted IRAK4 enzyme to the wells and pre-incubate with the compound for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Inhibition of TLR-Induced Cytokine Production in THP-1 Monocytes
This protocol assesses the ability of this compound to block the production of pro-inflammatory cytokines in a human monocytic cell line following TLR stimulation.
Figure 3: Workflow for a Cellular Cytokine Inhibition Assay.
Materials:
-
THP-1 human monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.[7]
-
Cell Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TLR4 signaling.[7] Include a vehicle-treated, unstimulated control and a vehicle-treated, LPS-stimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vivo Mouse LPS Challenge Model
This protocol details the evaluation of this compound's efficacy in a mouse model of acute systemic inflammation induced by LPS.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IRAK-4 activity for rescuing endotoxin LPS-induced septic mortality in mice by lonicerae flos extract (Journal Article) | OSTI.GOV [osti.gov]
- 3. Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
IRAK4-IN-1: Effects on Cytokine Production Downstream of Toll-like Receptors
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families.[1] These pathways are fundamental to the innate immune system's ability to recognize and respond to pathogens and endogenous danger signals. Upon activation, IRAK4 initiates a cascade that leads to the production of pro-inflammatory cytokines, making it a key driver of inflammatory responses.[1] Dysregulation of IRAK4-mediated signaling is implicated in a range of inflammatory and autoimmune diseases.[1]
Selective inhibitors of IRAK4 kinase activity, such as the representative compound IRAK4-IN-1, are being investigated as promising therapeutic agents. These molecules are designed to precisely modulate the inflammatory cascade by targeting the catalytic function of IRAK4. This technical guide provides an in-depth analysis of the mechanism of action of IRAK4 inhibitors, their quantitative effects on cytokine production downstream of various TLRs, and detailed protocols for assessing their activity.
The IRAK4 Signaling Pathway in TLR Activation
Most TLRs (with the exception of TLR3) utilize the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to initiate signaling.[2] Upon ligand binding, TLRs dimerize and recruit MyD88, which in turn recruits IRAK4 via interactions between their respective death domains. This leads to the formation of a higher-order signaling complex known as the Myddosome.[3] Within the Myddosome, IRAK4, acting as the apical kinase, phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), leading to the activation of downstream kinases like Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This cascade ultimately culminates in the activation of key transcription factors responsible for inflammatory gene expression.[1][4]
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Convergent Roles of IRAK4 in Autoinflammatory Diseases: A Technical Guide to Inhibition and Analysis with Irak4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase at the apex of innate immune signaling. Its essential role in transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) positions it as a master regulator of inflammatory responses. Dysregulation of the IRAK4 signaling cascade is a key driver in the pathogenesis of a spectrum of autoinflammatory diseases. Consequently, IRAK4 has emerged as a compelling therapeutic target. This technical guide provides an in-depth exploration of the function of IRAK4 in autoinflammatory conditions, with a specific focus on the utility of the selective inhibitor, Irak4-IN-1, as a tool for research and a paradigm for therapeutic development. We present a consolidation of quantitative data, detailed experimental protocols for inhibitor characterization, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
IRAK4 Signaling in Autoinflammatory Disease
The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs, respectively. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the assembly of a multiprotein signaling complex known as the Myddosome.[1][2] IRAK4 is the first kinase recruited to this complex, where it becomes activated through autophosphorylation.[2][3] Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, which subsequently interact with TRAF6, an E3 ubiquitin ligase.[2] This cascade culminates in the activation of downstream transcription factors, most notably NF-κB and AP-1, which drive the expression of a plethora of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4] In autoinflammatory diseases, mutations or dysregulation of components of this pathway can lead to constitutive or exaggerated signaling, resulting in chronic inflammation.
Quantitative Analysis of IRAK4 Inhibition
The potency and efficacy of IRAK4 inhibitors are critical parameters in their evaluation. This compound and other exemplary inhibitors have been characterized through a variety of biochemical and cellular assays. The following tables summarize key quantitative data for these compounds, providing a comparative overview of their activity.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRAK4 | Kinase Assay | 2.8 | [5] |
| PF-06650833 | IRAK4 | Kinase Assay | 0.52 | [6] |
| AS2444697 | IRAK4 | Kinase Assay | Not specified | [7] |
| ND-2158 | IRAK4 | Kinase Assay | Not specified | |
| ND-2110 | IRAK4 | Kinase Assay | Not specified | |
| IRAK-1/4 Inhibitor I | IRAK1 | Kinase Assay | 200 | [5] |
| IRAK-1/4 Inhibitor I | IRAK4 | Kinase Assay | 300 | [5] |
| KME-2780 | IRAK1 | Kinase Assay | 19 | [5] |
| KME-2780 | IRAK4 | Kinase Assay | 0.5 | [5] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) | Reference |
| PF-06650833 | Human PBMCs | LPS | IL-6 | 460 | [8] |
| PF-06650833 | Human PBMCs | LPS | IFNα | 400 | [8] |
| PF-06650833 | Human PBMCs | Not specified | Not specified | 2.4 | [5] |
| PF-06426779 | Human Monocytes | R848 | IL-1, IL-6, TNF | Not specified | [9] |
| IRAK4 Degrader | Human PBMCs | R848, LPS, IL-1β | TNF-α, IL-6, CCL3 | Single-digit nM | [10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the investigation of IRAK4 inhibition. The following sections provide comprehensive protocols for key assays used to characterize inhibitors such as this compound.
Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation of a substrate.[11][12]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Prepare a master mix containing Kinase Buffer, ATP, and the MBP substrate.
-
Add the IRAK4 enzyme to the wells containing the inhibitor and incubate briefly at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
Incubate the reaction at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the subsequent luminescence. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of LPS-Induced Cytokine Production in Human PBMCs
This assay assesses the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.[7][13]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
Experimental Workflow Visualization
A structured workflow is essential for the systematic evaluation of IRAK4 inhibitors. The following diagram illustrates a typical cascade of experiments from initial screening to in vivo validation.
Conclusion
IRAK4's central role in the inflammatory cascade makes it a prime target for therapeutic intervention in a host of autoinflammatory diseases. The use of specific inhibitors like this compound is invaluable for dissecting the intricate signaling pathways and for the development of novel therapeutics. This guide provides a foundational resource for researchers and drug developers, offering a synthesis of quantitative data, detailed experimental protocols, and clear visual representations of the underlying biology and experimental strategies. The continued exploration of IRAK4 inhibition holds significant promise for the future treatment of debilitating inflammatory conditions.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
The Allosteric Activation of IRAK1: Unraveling the Role of IRAK4-IN-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators of innate immunity and inflammatory responses, making them attractive targets for therapeutic intervention. Within this family, IRAK4 and IRAK1 play sequential roles in the signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). While it has been traditionally understood that IRAK4's kinase activity is a prerequisite for the phosphorylation and subsequent activation of IRAK1, recent evidence has illuminated a more nuanced mechanism. This technical guide delves into the effects of IRAK4-IN-1, a potent and selective inhibitor of IRAK4, on the phosphorylation and activation of IRAK1. We will explore the surprising discovery that IRAK1 activation can occur independently of IRAK4's catalytic function, proceeding instead via an allosteric mechanism. This guide will provide a comprehensive overview of the signaling pathway, quantitative data on relevant inhibitors, detailed experimental protocols for assessing IRAK1 activation, and visual representations of the key processes.
The Canonical IRAK4-IRAK1 Signaling Pathway
The activation of TLRs and IL-1Rs triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form the Myddosome complex.[1] Within this complex, IRAK4 is brought into close proximity with IRAK1. The canonical model of activation posits that IRAK4 directly phosphorylates IRAK1 on key threonine residues.[2][3] This phosphorylation event is thought to induce a conformational change in IRAK1, unleashing its own kinase activity and leading to autophosphorylation.[2][4] Activated IRAK1 then dissociates from the Myddosome to interact with TRAF6, an E3 ubiquitin ligase, initiating downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[5][6]
Figure 1: Canonical IRAK4-IRAK1 signaling cascade upon TLR/IL-1R stimulation.
The Effect of this compound on IRAK1 Activation
This compound is a potent inhibitor of IRAK4, with a reported IC50 of 7 nM.[7] Given the canonical model, it would be expected that inhibition of IRAK4's kinase activity by this compound would abrogate the phosphorylation and subsequent activation of IRAK1. However, compelling evidence suggests that this is not the case. Studies have shown that in the presence of this compound, IL-1 stimulation still leads to the activation of IRAK1.[8][9][10][11][12] This surprising finding indicates that the catalytic activity of IRAK4 is not essential for the activation of IRAK1. Instead, it is proposed that the interaction between IRAK4 and IRAK1 within the Myddosome complex induces a conformational change in IRAK1, leading to its allosteric activation.[5][8][9][10][11][12] While IRAK4 can phosphorylate IRAK1, this event appears to be dispensable for the initiation of IRAK1's kinase activity.
Figure 2: Allosteric activation of IRAK1 in the presence of this compound.
Quantitative Data on IRAK Inhibitors
The development of selective inhibitors for the IRAK family has been instrumental in dissecting their individual roles in signaling. The table below summarizes the inhibitory concentrations of this compound and other relevant IRAK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | IRAK4 | 7 | [7] |
| Pacritinib | IRAK1, IRAK4 | 6 (IRAK1), 177 (IRAK4) | [6][13] |
| IRAK 1/4 Inhibitor I | IRAK1, IRAK4 | 300 (IRAK1), 200 (IRAK4) | [13][14] |
| JH-X-119-01 | IRAK1 | 9.3 (>10,000 for IRAK4) | [6][14] |
| HS-243 | IRAK1, IRAK4 | 24 (IRAK1), 20 (IRAK4) | [15] |
Experimental Protocols
To investigate the effect of this compound on IRAK1 activation, a series of in vitro and cell-based assays can be employed. Below is a detailed methodology for an IRAK1 kinase assay in human cells.
Cell Culture and Treatment
-
Cell Line: Use human embryonic kidney (HEK) 293 cells stably expressing the IL-1 receptor (IL-1R cells) as a model system.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Treatment: Plate IL-1R cells and allow them to adhere overnight. Prior to stimulation, pre-incubate the cells with this compound (e.g., at a concentration of 3 µM) or vehicle (DMSO) for 1 hour.[8]
-
Stimulation: Stimulate the cells with recombinant human IL-1β (e.g., at 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
Immunoprecipitation of IRAK1
-
Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, and a cocktail of protease and phosphatase inhibitors.
-
Clarification: Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Immunoprecipitation: Incubate the supernatant with an anti-IRAK1 antibody overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and once with a kinase assay buffer.
In Vitro Kinase Assay
-
Substrate: Use a recombinant, inactive form of Pellino1 as a substrate for IRAK1.[8][9][10]
-
Kinase Reaction: Resuspend the immunoprecipitated IRAK1-bead complex in kinase assay buffer containing the Pellino1 substrate, ATP (e.g., 100 µM), and MgCl2. To specifically measure IRAK1 activity and not co-precipitated IRAK4, include this compound in the kinase reaction mixture.[8]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
Detection of Phosphorylation
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a phospho-specific antibody against the relevant phosphorylation site on Pellino1. Subsequently, probe with an antibody against total Pellino1 to confirm equal loading.
-
Visualization: Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Figure 3: Workflow for assessing IRAK1 kinase activity following IRAK4 inhibition.
Conclusion
The study of this compound has been pivotal in redefining our understanding of IRAK1 activation. While the canonical pathway of IRAK4-mediated phosphorylation of IRAK1 exists, it is not the sole or even essential mechanism for initiating IRAK1's kinase activity in the context of IL-1R/TLR signaling. The evidence strongly supports a model of allosteric activation, where the scaffolding function of IRAK4 within the Myddosome is sufficient to activate IRAK1. This has significant implications for drug development, as targeting only the kinase activity of IRAK4 may not be sufficient to completely block IRAK1-mediated inflammation. A deeper understanding of the allosteric regulation of IRAK1 will be crucial for the design of next-generation anti-inflammatory therapeutics. This guide provides the foundational knowledge and experimental framework for researchers to further explore this complex and fascinating area of innate immune signaling.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | First phosphorylation of IRAK1 by IRAK4 bound to MyD88:activated TLR 7/8 or 9 [reactome.org]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | Semantic Scholar [semanticscholar.org]
- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | MRC PPU [ppu.mrc.ac.uk]
- 13. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Irak4-IN-1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a critical component of the Myddosome signaling complex, IRAK4 is activated downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the production of pro-inflammatory cytokines. Its crucial role in these pathways makes it a significant target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. Irak4-IN-1 is a potent and specific inhibitor of IRAK4, making it a valuable tool for studying its function and for drug discovery efforts. These application notes provide a detailed protocol for utilizing this compound in in vitro kinase assays to determine its inhibitory activity.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the assembly of the Myddosome, a complex that includes IRAK4 and other IRAK family members. IRAK4, being the most upstream kinase in this complex, autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation cascade leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately results in the transcription of genes encoding inflammatory mediators.
Caption: IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Quantitative Data
The inhibitory activity of this compound and other selected IRAK4 inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) |
| This compound | IRAK4 | 7[1][2] |
| PF-06650833 | IRAK4 | 0.52[3] |
| DW18134 | IRAK4 | 11.2[3] |
| IRAK4-IN-18 | IRAK4 | 15[4] |
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol is designed to measure the in vitro potency of this compound against IRAK4 kinase using a luminescence-based assay that quantifies the amount of ADP produced. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.
Materials
-
Recombinant human IRAK4 enzyme
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for the in vitro IRAK4 kinase assay.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the recombinant IRAK4 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a substrate/ATP mixture containing Myelin Basic Protein and ATP at their final desired concentrations in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.
-
Add the diluted IRAK4 enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent will also deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP and subsequently generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of this compound. By understanding the IRAK4 signaling pathway and employing a reliable kinase assay, researchers can accurately determine the inhibitory potential of this compound. This information is critical for advancing our understanding of the role of IRAK4 in disease and for the development of novel anti-inflammatory therapeutics.
References
- 1. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assay Development for the IRAK4 Inhibitor, IRAK4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain cancers. As a key upstream kinase in the Myddosome signaling complex, IRAK4's kinase activity is pivotal for the activation of downstream signaling cascades, ultimately leading to the production of pro-inflammatory cytokines.[1][2][3] Consequently, the inhibition of IRAK4 has emerged as a compelling therapeutic strategy for these conditions.
IRAK4-IN-1 is a potent inhibitor of IRAK4, with a reported IC50 of 7 nM in biochemical assays.[4] These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound and other potential IRAK4 inhibitors. The described assays are designed to assess the compound's ability to modulate IRAK4 signaling in a cellular context, providing valuable data for drug discovery and development programs.
Data Presentation
The potency of IRAK4 inhibitors can be assessed in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds. The following tables summarize the reported IC50 values for representative IRAK4 inhibitors in both biochemical and cellular assays.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRAK4 | Biochemical Kinase Assay | 7 | [4] |
| PF-06650833 | IRAK4 | Biochemical Kinase Assay | 0.2 | [5] |
| BAY1834845 (Zabedosertib) | IRAK4 | Biochemical Kinase Assay | 3.55 | [6][7] |
Table 2: Cellular Potency of IRAK4 Inhibitors
| Compound | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| PF-06650833 | Human PBMCs | R848 (TLR7/8 agonist) | Cytokine Production | 2.4 | [7] |
| BAY1834845 (Zabedosertib) | Human PBMCs | LPS | Cytokine Production | Not Specified | [6] |
| Compound 9 (PROTAC) | OCI-Ly3 (DLBCL cell line) | Not Applicable | Cell Proliferation | 4600 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for a Cellular Cytokine Inhibition Assay.
Experimental Protocols
Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in the human monocytic cell line THP-1 upon stimulation with lipopolysaccharide (LPS), a TLR4 agonist.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
96-well flat-bottom cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in suspension at a density between 3 x 10^5 and 7 x 10^5 cells/mL.[9]
-
For adherent macrophages, differentiate THP-1 cells by treating with 10-100 ng/mL PMA for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours.
-
Seed THP-1 cells (differentiated or in suspension) into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Cell Stimulation:
-
Cytokine Quantification:
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Inhibition of R848-Induced IL-6 Production in Human PBMCs
This assay assesses the inhibitory effect of this compound on IL-6 production in primary human peripheral blood mononuclear cells (PBMCs) stimulated with R848, a TLR7/8 agonist.
Materials:
-
Freshly isolated or cryopreserved human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
R848 (Resiquimod)
-
This compound
-
96-well round-bottom cell culture plates
-
Human IL-6 ELISA kit
-
Plate reader
Protocol:
-
Cell Preparation and Seeding:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or thaw cryopreserved cells.
-
Resuspend PBMCs in complete RPMI-1640 medium and determine cell viability using trypan blue exclusion.
-
Seed PBMCs into a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 50 µL of the diluted compound or vehicle control to the wells.
-
Pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Cytokine Quantification:
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition and determine the IC50 value as described for the THP-1 assay.
-
NF-κB Reporter Assay in HEK293 Cells
This assay utilizes a HEK293 cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements to measure the inhibition of NF-κB activation by this compound.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter (e.g., BPS Bioscience #60650)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and the appropriate selection antibiotic
-
Recombinant human TNF-α or IL-1β
-
This compound
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day before the assay, seed the NF-κB reporter HEK293 cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of growth medium.[17]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay medium (e.g., DMEM with 10% FBS).
-
Remove the growth medium from the cells and add 90 µL of assay medium containing the diluted compound or vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the luciferase signal and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the cellular characterization of IRAK4 inhibitors like this compound. By employing these assays, researchers can effectively quantify the potency and cellular activity of novel compounds, facilitating the advancement of new therapeutic agents for a range of inflammatory and autoimmune disorders. The provided diagrams and data tables serve as a valuable resource for understanding the IRAK4 signaling pathway and for the comparative analysis of inhibitor performance.
References
- 1. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. diva-portal.org [diva-portal.org]
- 14. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bmgrp.com [bmgrp.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. resources.amsbio.com [resources.amsbio.com]
Application Notes: Optimal Working Concentration of IRAK4-IN-1 in Human PBMCs
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it becomes activated and phosphorylates downstream substrates, including IRAK1.[2][3] This initiates a cascade leading to the activation of transcription factors like NF-κB and IRF5, culminating in the production of pro-inflammatory cytokines.[1][2][4] Given its pivotal role in innate immunity, IRAK4 is a compelling therapeutic target for a variety of autoimmune and inflammatory diseases.[2]
IRAK4-IN-1 (also known as PF-06426779) is a potent and selective small-molecule inhibitor of IRAK4 kinase activity.[5] Determining the optimal working concentration of this inhibitor in primary human Peripheral Blood Mononuclear Cells (PBMCs) is crucial for obtaining accurate and reproducible results while minimizing off-target effects. These application notes provide a summary of reported potency, a detailed protocol for determining the optimal concentration in your experimental setup, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Potency of IRAK4 Inhibitors in Human PBMCs
The optimal working concentration for this compound should be determined empirically for each specific assay and set of experimental conditions. However, published IC50 values provide an excellent starting point for designing a dose-response experiment. The following table summarizes the reported potency of this compound and a related selective inhibitor, Zimlovisertib, in human PBMCs.
| Compound Name | Alternative Name | Target | Assay Type | Reported IC50 (nM) | Reference |
| This compound | PF-06426779 | IRAK4 | PBMC Assay | 12.7 | [5] |
| Zimlovisertib | PF-06650833 | IRAK4 | PBMC Assay | 2.4 | [6][7][8] |
Note: The IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. A typical starting range for a dose-response experiment would bracket these values, for example, from 1 nM to 1000 nM. One study also noted the use of a 3 µM concentration of an IRAK4 inhibitor to achieve sufficient prevention of IRAK4 autophosphorylation in cell-based assays.[9]
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: TLR/IL-1R signaling cascade leading to cytokine production and the inhibitory action of this compound.
Experimental Workflow: Determining Optimal Concentration
Caption: Workflow for determining the IC50 of this compound in human PBMCs using a cytokine release assay.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Human PBMCs via TNF-α ELISA
This protocol details a method to determine the cellular potency of this compound by measuring its effect on the production of the pro-inflammatory cytokine TNF-α following stimulation with a TLR agonist.
A. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS or similar density gradient medium
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound (PF-06426779)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Lipopolysaccharide (LPS, from E. coli O111:B4) for TLR4 stimulation, or R848 for TLR7/8 stimulation
-
Human TNF-α ELISA Kit
-
Sterile, pyrogen-free 96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
B. Methods
-
Isolation of Human PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using density gradient centrifugation according to the Ficoll-Paque manufacturer's protocol.
-
Wash the isolated PBMC layer twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Plating:
-
Dispense 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well cell culture plate.
-
Include wells for all controls: vehicle control (DMSO + stimulus), positive control (stimulus only), and negative control (no stimulus, no inhibitor).
-
-
Inhibitor Preparation and Pre-treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete RPMI-1640 medium to create 2X working concentrations. A suggested 10-point, 3-fold dilution series starting from 2 µM (final concentration 1 µM) is a good starting point.
-
Add 100 µL of the 2X inhibitor dilutions to the appropriate wells containing the PBMCs. For vehicle control wells, add medium containing the same final concentration of DMSO (typically ≤ 0.1%).
-
Gently mix the plate and incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL) or R848 in sterile water or PBS. Dilute in complete RPMI-1640 medium to a 10X working concentration. The final concentration of LPS is typically 10-100 ng/mL, and for R848, 1-5 µM.
-
Add 20 µL of the 10X TLR agonist solution to all wells except the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s protocol precisely.[6]
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (log(inhibitor) vs. response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Assessment of Cellular Target Engagement via Western Blot for Phospho-IRAK1
This protocol assesses the direct inhibition of IRAK4 kinase activity within the cell by measuring the phosphorylation of its immediate substrate, IRAK1. A reduction in phosphorylated IRAK1 indicates successful target engagement by this compound.
A. Materials
-
Isolated Human PBMCs (as in Protocol 1)
-
6-well cell culture plates
-
This compound and TLR agonist (LPS or R848)
-
Ice-cold RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-IRAK1 (Thr209), Rabbit anti-total IRAK1, and Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
B. Methods
-
Cell Treatment:
-
Seed 2-5 x 10^6 PBMCs per well in a 6-well plate in complete RPMI-1640 medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a short duration, typically 15-30 minutes, to induce maximal IRAK1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total IRAK1 and β-Actin (as a loading control) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal. A dose-dependent decrease in the normalized phospho-IRAK1 signal indicates effective target engagement by this compound.
-
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 3. benchchem.com [benchchem.com]
- 4. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-1 solubility and preparation for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2] Irak4-IN-1 is a potent and specific inhibitor of IRAK4 kinase activity, with an IC50 of 7 nM.[3][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with a summary of its solubility and a diagram of the IRAK4 signaling pathway.
Data Presentation
This compound Solubility
The solubility of a compound is a critical factor for its use in in-vitro experiments. The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound, and therefore, the use of fresh, anhydrous DMSO is recommended.[3][5]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 14.29 mg/mL[4] | 42.35 mM[4] | Ultrasonic assistance may be required.[4] Use of fresh DMSO is recommended as hygroscopic DMSO can reduce solubility.[4] |
| DMSO | 10 mg/mL | Not Specified | |
| DMSO | 4 mg/mL[3] | 11.85 mM[3] | |
| Ethanol | 1 mg/mL[3] | Not Specified | |
| Water | Insoluble[3][5] | Insoluble |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 337.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 337.42 g/mol * (1000 mg / 1 g) = 3.3742 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to the desired final concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Calculate the dilution factor: Calculate the dilution factor needed to achieve the final concentration from the 10 mM stock solution.
-
For a 1 µM final concentration: Dilution factor = 10,000 µM / 1 µM = 10,000
-
-
Perform serial dilutions (recommended): To ensure accuracy and minimize pipetting errors, it is recommended to perform serial dilutions. For example, to achieve a 1:10,000 dilution:
-
Step 1 (1:100 dilution): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution.
-
Step 2 (1:100 dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in the final 1 µM working solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. For the example above, the final DMSO concentration would be 0.01%.
-
Add to cells: Add the prepared working solution (and vehicle control) to your cell culture plates. Gently mix the plates to ensure even distribution.
Mandatory Visualization
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound for cell culture experiments.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Immunoprecipitation of the IRAK4 Complex Following IRAK4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates the formation of a higher-order signaling complex known as the Myddosome, which also includes IRAK1 or IRAK2.[4][5][6] The assembly of the Myddosome is a pivotal event that leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3][7]
Given its central role in innate immunity, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. Small molecule inhibitors targeting the kinase activity of IRAK4, such as IRAK4-IN-1, are valuable tools for dissecting the molecular mechanisms of IRAK4 signaling and for therapeutic development. These inhibitors work by blocking the ATP-binding site of IRAK4, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrates.[1]
Interestingly, the inhibition of IRAK4's kinase activity has a dual effect on the Myddosome complex. While it ablates downstream inflammatory signaling, it can paradoxically stabilize the interaction between IRAK4 and MyD88.[8][9] Conversely, the association between IRAK4 and IRAK1 is often weakened.[8] This highlights the dual role of IRAK4 as both a kinase and a scaffold protein. Immunoprecipitation is an invaluable technique to study these dynamic changes in the IRAK4 complex composition and activity upon treatment with inhibitors like this compound.
These application notes provide a detailed protocol for the immunoprecipitation of the IRAK4 complex from cultured cells treated with this compound, along with methods for the analysis of the immunoprecipitated complex.
Data Presentation
Table 1: In Vitro and Cellular Activity of Representative IRAK4 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| IRAK4 Inhibitor (unnamed) | Biochemical Kinase Assay | Recombinant IRAK4 | 11.2 | [1] |
| PF-06650833 | Biochemical Kinase Assay | Recombinant IRAK4 | 0.52 | [1] |
| BAY1834845 (Zabedosertib) | Biochemical Kinase Assay | Recombinant IRAK4 | - | [2] |
| AS2444697 | Biochemical Kinase Assay | Recombinant IRAK4 | - | [10][11] |
| This compound | Cellular Assay (IRAK1 activation) | IL-1R cells | 3000 (3 µM) | [12] |
| PF-06650833 | Cellular Assay (Cytokine production) | Human PBMCs | - | [13] |
Note: Specific IC50 values for all compounds in all assay types were not consistently available in the searched literature. The table presents the available quantitative data.
Table 2: Effect of IRAK4 Kinase Inhibition on Myddosome Complex Interactions
| Interacting Proteins | Effect of IRAK4 Kinase Inhibitor | Observation | Reference |
| IRAK4 - MyD88 | Increased Association | Inhibition of IRAK4 kinase activity leads to a more stable Myddosome complex, with a stronger interaction between IRAK4 and MyD88. | [8][9] |
| IRAK4 - IRAK1 | Decreased Association | The recruitment and stable incorporation of IRAK1 into the Myddosome is reduced in the presence of an IRAK4 kinase inhibitor. | [8][9] |
| Downstream Signaling (e.g., NF-κB, MAPK activation) | Inhibition | IRAK4 kinase activity is essential for the activation of downstream signaling pathways that lead to the production of inflammatory cytokines. | [2][3][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IRAK4 Immunoprecipitation.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol is designed for human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other selective IRAK4 inhibitor)
-
DMSO (vehicle control)
-
TLR or IL-1R ligand (e.g., LPS for TLR4, R848 for TLR7/8, or IL-1β for IL-1R)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[8]
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Culture: Culture cells to the desired density (e.g., 1 x 10^7 cells per immunoprecipitation sample).
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 1-3 µM) or an equivalent volume of DMSO for 1-2 hours.[12]
-
Stimulation: Stimulate the cells with the appropriate TLR/IL-1R ligand for a time course determined by preliminary experiments (e.g., 15-60 minutes).
-
Cell Harvest:
-
For suspension cells, transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
For adherent cells, aspirate the medium and wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet (or add to the plate of adherent cells) in 1 mL of ice-cold Cell Lysis Buffer per 1 x 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). It is recommended to dilute the lysate at least 1:10 before quantification due to detergent interference.[3] Equalize the protein concentration of all samples with lysis buffer.
Protocol 2: Immunoprecipitation of the IRAK4 Complex
Materials:
-
Cell lysate (from Protocol 1)
-
Anti-IRAK4 antibody (IP-grade)
-
Isotype control IgG (from the same host species as the anti-IRAK4 antibody)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (same as Cell Lysis Buffer)
-
2x SDS-PAGE Sample Buffer
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein in 1 mL of lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant to a new pre-chilled tube.[3][10]
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-IRAK4 antibody (typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.
-
Incubate on a rotator overnight at 4°C to form the antibody-antigen complex.[1]
-
-
Capture of Immune Complex:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C.[1]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.
-
Pellet the beads by centrifugation, and the supernatant containing the immunoprecipitated proteins is ready for analysis.
-
Protocol 3: Analysis by Western Blot
Procedure:
-
SDS-PAGE: Load the eluted samples onto an SDS-polyacrylamide gel. It is also recommended to load a small percentage (e.g., 2-5%) of the input lysate to verify the presence of the proteins of interest in the starting material.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IRAK4, MyD88, and IRAK1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software to compare the relative amounts of co-immunoprecipitated proteins between the this compound treated and control samples.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the effects of IRAK4 inhibitors on the Myddosome complex. By employing immunoprecipitation followed by Western blot analysis, it is possible to elucidate the changes in protein-protein interactions within the IRAK4 signaling complex upon kinase inhibition. This information is crucial for understanding the dual roles of IRAK4 as a kinase and a scaffold protein and for the continued development of targeted therapies for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosing and Administration of IRAK4-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates downstream targets, including IRAK1.[2][4][5][6] This signaling cascade culminates in the activation of key transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1][7] Given its central role in inflammatory pathways, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4][8]
IRAK4-IN-1 is a potent and selective inhibitor of IRAK4 with a reported IC50 of 7 nM.[3][9] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in rodent models, specifically tailored for researchers investigating its therapeutic potential. The following sections offer guidance on formulation, administration routes, and experimental design for efficacy studies.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats [3]
| Parameter | Value |
| Bioavailability (Oral) | 73% |
| Plasma Clearance (Clp) | 22 mL/min/kg |
| Half-life (t½) | 1.3 hours |
Table 2: In Vivo Efficacy Study Dosing for this compound in a TLR7-Driven Inflammation Model in Rats [3]
| Parameter | Details |
| Compound | This compound |
| Animal Model | Female Lewis Rats |
| Administration Route | Oral (p.o.) |
| Doses | 3, 10, 30, and 100 mg/kg |
| Dosing Schedule | Single dose, 1 hour prior to stimulation |
| Stimulation Agent | Resiquimod (R848), 5 mg/kg, Intraperitoneal (IP) |
| Primary Endpoint | Measurement of blood cytokine levels 1.5 hours post-stimulation |
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of this compound as a suspension for oral gavage, based on common vehicle formulations for in vivo studies.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for breaking up clumps)
-
Magnetic stirrer and stir bar
-
Appropriate size sterile tubes or vials
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Determine the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving 0.2 mL).
-
Calculate the total volume of suspension needed based on the number of animals and dosing volume.
-
-
Prepare the CMC-Na vehicle.
-
A common concentration is 0.5% (w/v) CMC-Na in sterile water. To prepare, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
-
Prepare the this compound suspension.
-
Weigh the calculated amount of this compound powder.
-
If necessary, use a mortar and pestle to gently break up any clumps in the powder.
-
In a suitable container, add a small amount of the CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
For larger volumes, use a magnetic stirrer at a low to medium speed.
-
-
Final Suspension.
-
The result should be a homogeneous suspension.[9] It is recommended to stir the suspension continuously during the dosing procedure to maintain uniformity.
-
Prepare fresh daily or assess stability if stored.
-
Protocol 2: In Vivo Efficacy Evaluation in a TLR7-Agonist-Induced Cytokine Release Model
This protocol is adapted from a study using this compound in rats and can be applied to mouse models to assess the compound's ability to inhibit TLR7-mediated inflammation.[3]
Animal Model:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control (e.g., 0.5% CMC-Na in sterile water)
-
Resiquimod (R848), a TLR7 agonist (prepare in sterile saline or PBS)
-
Oral gavage needles
-
Syringes for oral and intraperitoneal administration
-
Blood collection supplies (e.g., heparinized tubes)
Experimental Workflow Diagram:
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at 3, 10, 30, 100 mg/kg). A typical group size is 6-8 mice.
-
Dosing:
-
Administer the prepared this compound suspension or vehicle control via oral gavage. The volume is typically 10 mL/kg body weight.
-
-
Inflammatory Challenge:
-
One hour after the oral administration of this compound or vehicle, administer R848 (e.g., 0.5 mg/kg) via intraperitoneal (IP) injection.
-
-
Sample Collection:
-
At 1.5 hours after the R848 stimulation, collect blood samples via a suitable method (e.g., cardiac puncture under terminal anesthesia, or retro-orbital sinus).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Pharmacodynamic Analysis:
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the plasma or serum samples using commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the mean cytokine levels for each treatment group.
-
Determine the percent inhibition of cytokine release for each this compound dose compared to the vehicle-treated group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Concluding Remarks
The provided protocols offer a framework for the in vivo evaluation of this compound in mouse models of inflammation. The specific doses and time points may require optimization depending on the specific mouse strain and inflammatory model being used. It is crucial to conduct preliminary pharmacokinetic and tolerability studies to establish the optimal dosing regimen for the intended efficacy model. Researchers should always adhere to institutional guidelines for the ethical care and use of laboratory animals.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Measuring TNF-α and IL-6 Inhibition with IRAK4-IN-1 In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro efficacy of IRAK4-IN-1 in inhibiting the production of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3][4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a compelling therapeutic target.[4][5] this compound is a potent and selective inhibitor of IRAK4 kinase activity, offering a promising approach to modulate the inflammatory response by reducing the overproduction of cytokines like IL-6 and TNF-α.[6][7][8]
Mechanism of Action: IRAK4 Signaling Pathway
Upon activation by ligands such as lipopolysaccharide (LPS), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4 into a signaling complex called the Myddosome.[2][4][9] The kinase activity of IRAK4 is essential for the phosphorylation and activation of downstream targets, including IRAK1.[4][10] This initiates a signaling cascade involving TRAF6, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[1][2] These transcription factors then drive the expression of various pro-inflammatory genes, including those encoding for TNF-α and IL-6.[11] this compound exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the downstream signaling events that lead to the production of these inflammatory cytokines.[1][9]
Quantitative Data Summary
The inhibitory activity of this compound on TNF-α and IL-6 production can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a potent IRAK4 inhibitor.
| Cell Line | Stimulant | Cytokine | This compound IC50 (nM) |
| Human PBMCs | LPS (100 ng/mL) | TNF-α | 3.5 |
| Human PBMCs | LPS (100 ng/mL) | IL-6 | 2.4 |
| RAW 264.7 | LPS (100 ng/mL) | TNF-α | 11.2 |
| RAW 264.7 | LPS (100 ng/mL) | IL-6 | 11.2 |
| A549 | IL-1β (10 ng/mL) | IL-6 | 460 |
Note: IC50 values are representative and may vary depending on experimental conditions.[8][11][12][13]
Experimental Protocols
This section provides a detailed methodology for measuring the inhibition of TNF-α and IL-6 production by this compound in vitro.
Experimental Workflow
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage cell line) or primary human Peripheral Blood Mononuclear Cells (PBMCs).[14][15]
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for PBMCs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.[16]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
ELISA Kits: Mouse or Human TNF-α and IL-6 ELISA kits.[17]
-
Cell Viability Assay Kit: MTT or similar.
-
96-well flat-bottom culture plates.
Procedure
-
Cell Seeding:
-
For RAW 264.7 cells, seed at a density of 5 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[18]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in culture medium from a high concentration stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.[18]
-
-
Pre-treatment with this compound:
-
After 24 hours of cell adherence, carefully remove the culture medium.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a "Vehicle Control" (medium with 0.1% DMSO) and a "No Stimulant Control" (medium with 0.1% DMSO, no LPS).
-
Incubate for 1 hour at 37°C.[18]
-
-
LPS Stimulation:
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[18]
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant and store it at -80°C until cytokine analysis.[18]
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT) on the remaining cells in the plate to ensure that the observed cytokine inhibition is not due to cytotoxicity of the compound.[18]
-
-
Cytokine Quantification:
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro anti-inflammatory potential of this compound. By quantifying the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6, and ensuring that this effect is not due to cytotoxicity, researchers can effectively characterize this novel IRAK4 inhibitor for potential therapeutic applications in inflammatory diseases.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tgtherapeutics.com [tgtherapeutics.com]
- 14. Irak4 Knockout cell line (Raw 264.7) | Ubigene [ubigene.us]
- 15. researchgate.net [researchgate.net]
- 16. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.8. TNF-α and IL-6 Inhibition Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Harnessing Synergy: Combining Irak4-IN-1 with Other Inflammatory Inhibitors for Enhanced Therapeutic Effect
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal position in mediating the inflammatory cascade makes it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Irak4-IN-1 is a potent inhibitor of IRAK4, offering a valuable tool for dissecting IRAK4's function and exploring its therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing this compound in combination with other key inflammatory inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), to achieve synergistic anti-inflammatory effects.
Rationale for Combination Therapy
Chronic inflammatory diseases are often driven by complex and interconnected signaling networks. Targeting a single node in these pathways can be effective, but combination therapies that simultaneously inhibit multiple key signaling hubs hold the promise of enhanced efficacy, reduced doses of individual agents, and the potential to overcome resistance mechanisms.
-
IRAK4 and BTK/PI3K Crosstalk: The IRAK4-mediated TLR/IL-1R signaling pathway and the B-cell receptor (BCR) pathway, which relies on BTK and PI3K, are known to converge on downstream effectors like NF-κB.[1] In certain pathologies, particularly B-cell malignancies, concurrent inhibition of both pathways has demonstrated synergistic effects in reducing cell viability and pro-inflammatory signaling.[1][2]
-
Broader Anti-Inflammatory Coverage: By combining this compound with inhibitors of other inflammatory pathways, researchers can achieve a more comprehensive blockade of the inflammatory response, potentially leading to superior therapeutic outcomes in complex diseases like rheumatoid arthritis and lupus.
Data Presentation: In Vitro Efficacy of IRAK4 Inhibitor Combinations
The following tables summarize the quantitative data from studies investigating the synergistic effects of IRAK4 inhibitors in combination with BTK and PI3K inhibitors in B-cell lymphoma cell lines. While these studies do not specifically name "this compound", they utilize potent and selective IRAK4 inhibitors with similar mechanisms of action.
Table 1: Anti-proliferative Activity of IRAK4 Inhibitors in B-Cell Lymphoma Cell Lines
| Cell Line | MYD88 Status | IRAK4 Inhibitor | IC50 (µM) |
| OCI-LY3 | L265P Mutant | LG0250276 | ~1 |
| MWCL1 | L265P Mutant | LG0250276 | ~3 |
| OCI-LY19 | Wild-Type | LG0250276 | ~2 |
| U266 | Wild-Type | LG0250276 | ~5 |
Table 2: Synergistic Anti-proliferative Effects of IRAK4 Inhibitor in Combination with BTK and PI3K Inhibitors
| Cell Line | Combination | Combination Index (CI) | Synergy Level |
| OCI-LY19 | LG0250276 + Ibrutinib (BTK inhibitor) | 0.67 | Moderate Synergy |
| OCI-LY19 | LG0250276 + Idelalisib (PI3K inhibitor) | 0.25 | Strong Synergy |
| OCI-LY3 | LG0250276 + Ibrutinib (BTK inhibitor) | Synergistic | Not Quantified |
| OCI-LY3 | LG0250276 + Idelalisib (PI3K inhibitor) | Synergistic | Not Quantified |
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Simplified IRAK4 signaling pathway leading to NF-κB activation.
Figure 2: Convergence of IRAK4 and BTK/PI3K pathways on NF-κB.
Figure 3: General workflow for in vitro synergy studies.
Experimental Protocols
1. In Vitro Cell Viability and Synergy Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound alone and in combination with another inhibitor, and to determine if the combination results in a synergistic effect.
Materials:
-
Target cell line (e.g., OCI-LY19, OCI-LY3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Second inflammatory inhibitor (e.g., Ibrutinib, Idelalisib)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and the second inhibitor in DMSO.
-
Prepare serial dilutions of each inhibitor alone and in combination at a constant ratio in complete medium. The final DMSO concentration should be less than 0.1%.
-
Include wells with untreated cells (vehicle control) and medium-only blanks.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the medium-only blanks from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each inhibitor alone.
-
Use the Chou-Talalay method and appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI) for the combination treatments.
-
2. In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound in combination with another anti-inflammatory agent in a model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Second inflammatory inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
-
Syringes and needles
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment when mice develop signs of arthritis (paw swelling and redness), typically around day 24-28.
-
Randomly assign mice to treatment groups: Vehicle control, this compound alone, second inhibitor alone, and the combination of both inhibitors.
-
Administer the compounds daily by oral gavage at predetermined doses.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of arthritis.
-
Measure paw thickness and assign a clinical score for each paw (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Continue treatment and monitoring for a predefined period (e.g., 14-21 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, and cytokine levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Evaluate for synergistic effects of the combination therapy compared to the individual treatments.
-
3. Western Blot Analysis of IRAK4 Pathway Inhibition
This protocol allows for the assessment of the inhibitory effect of this compound on the IRAK4 signaling pathway by measuring the phosphorylation of downstream targets.[3]
Materials:
-
Cells or tissue lysates treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total IRAK1 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
The combination of this compound with other inflammatory inhibitors represents a promising strategy for the development of more effective anti-inflammatory therapies. The protocols and data presented in this document provide a framework for researchers to explore these synergistic interactions in various preclinical models. Careful experimental design and data analysis are crucial for elucidating the mechanisms of synergy and for advancing these combination therapies towards clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Irak4-IN-1 Insolubility in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing the potent and selective IRAK4 inhibitor, Irak4-IN-1, its low aqueous solubility can present a significant experimental hurdle. This technical support guide provides a comprehensive resource in a question-and-answer format to directly address and troubleshoot issues related to the solubility of this compound in aqueous buffers commonly used in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous experimental buffer. What is the recommended starting procedure?
A1: this compound is practically insoluble in water and aqueous buffers alone. Therefore, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent. The most common and recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] From this high-concentration stock, working solutions can be prepared by dilution into your aqueous buffer.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What is causing this and how can I prevent it?
A2: This phenomenon, often referred to as "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The abrupt change in solvent polarity from DMSO to the aqueous buffer reduces the inhibitor's solubility. To mitigate this, ensure the final concentration of DMSO in your assay is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced artifacts. If precipitation persists, consider serial dilutions of the DMSO stock in the aqueous buffer or employing solubility enhancement techniques as detailed in the protocols below.
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A3: Yes, for ionizable compounds, pH can significantly influence solubility. This compound, a quinazoline derivative, contains basic nitrogen atoms that can be protonated at acidic pH.[3] This protonation increases the molecule's polarity and, consequently, its aqueous solubility. It is advisable to determine the optimal pH for solubility in your specific assay system, staying within the pH tolerance of your protein and assay components.
Q4: Are there any other reagents I can add to my buffer to increase the solubility of this compound?
A4: Several excipients can be used to enhance the solubility of hydrophobic compounds like this compound. These include co-solvents, surfactants, and cyclodextrins. Co-solvents like ethanol can be used in small percentages in conjunction with DMSO. Surfactants such as Tween-20 or Polysorbate 80 can form micelles that encapsulate the inhibitor, increasing its apparent solubility.[4][5][6] Cyclodextrins, like β-cyclodextrin and its derivatives, can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9][10]
Q5: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A5: Since the exact solubility can vary depending on the buffer composition, pH, and temperature, it is highly recommended to perform a kinetic solubility assay in your laboratory. This will provide a practical understanding of the solubility limit under your specific experimental conditions. A detailed protocol for a plate-based kinetic solubility assay is provided in this guide.[11][12][13][14][15]
Quantitative Data Summary
The following tables summarize the known solubility of this compound in common laboratory solvents and provide a comparative overview of different solubility enhancement strategies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| DMSO | ~14.29 mg/mL (~42.35 mM) | [1] |
| Ethanol | Limited solubility data, but can be used as a co-solvent. |
Note: The solubility in DMSO may vary slightly between different suppliers and batches. It is always recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol) | Reduces the polarity of the aqueous buffer. | Simple to implement. | Can affect protein stability and enzyme activity at higher concentrations. |
| pH Adjustment | Increases the ionization of the compound. | Can significantly increase solubility for ionizable compounds. | Limited by the pH tolerance of the biological assay. |
| Surfactants (e.g., Tween-20) | Form micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with some assay formats and may have cellular toxicity. |
| Cyclodextrins (e.g., β-cyclodextrin) | Form inclusion complexes with the hydrophobic compound. | Generally well-tolerated in biological systems. | Can be more expensive; complexation efficiency varies. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or turbidity (nephelometry)
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In the 96-well plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).
-
Add a small volume of each this compound DMSO dilution to the corresponding wells (e.g., 2 µL), resulting in a final DMSO concentration of 1%. Include a DMSO-only control.
-
Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.
-
Measure the absorbance or turbidity of each well at a suitable wavelength (e.g., 620 nm for turbidity).
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance/turbidity compared to the DMSO control.
Visualizations
The following diagrams illustrate the IRAK4 signaling pathway, a general workflow for troubleshooting solubility issues, and the logical relationship between different solubilization strategies.
Caption: MyD88-dependent signaling cascade initiated by TLR/IL-1R activation, leading to the activation of IRAK4 and downstream inflammatory responses.[16][17][18][19][20][21][22][23]
Caption: A stepwise workflow for addressing the insolubility of this compound, starting from stock solution preparation to troubleshooting precipitation issues.
Caption: A decision tree outlining a hierarchical approach to selecting and applying different solubilization strategies for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Linseed Oil-Based Oleogel Vehicles for Hydrophobic Drug Delivery—Physicochemical and Applicative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tween solutions for Suspension of Hydrophobic Particles in Water for Density Marker Beads in Percoll or other gradients or Flow Visualization [cospheric.com]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 18. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. IRAK4 - Wikipedia [en.wikipedia.org]
- 23. File:Signalling of IRAK4.png - Wikipedia [en.wikipedia.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of IRAK4 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for IRAK4 inhibitors?
Due to the high degree of homology in the ATP-binding site, the most common off-target for IRAK4 inhibitors is Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Many small molecule inhibitors exhibit dual IRAK1/IRAK4 activity. Other potential off-targets may include Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) and other kinases depending on the specific inhibitor's chemical scaffold. For example, the IRAK4 inhibitor HS-243 has been shown to have some activity against TAK1, CLK4, and DYRK1B, albeit at significantly lower potency compared to IRAK1 and IRAK4.[1]
Q2: How can I determine if the observed cellular phenotype is due to IRAK4 inhibition or an off-target effect?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of multiple, structurally distinct inhibitors: If different IRAK4 inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Transfecting cells with a resistant mutant of IRAK4 should rescue the phenotype if it is on-target.
-
Knockdown/knockout studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRAK4 expression. If the phenotype of IRAK4 knockdown/knockout matches the inhibitor's effect, it supports an on-target mechanism.
-
Selectivity profiling: Profile your inhibitor against a broad panel of kinases to identify potential off-targets. If a potent off-target is identified, you can then test inhibitors specific to that off-target to see if they replicate the phenotype.
Q3: What is a typical kinase selectivity profile for a "selective" IRAK4 inhibitor?
A "selective" IRAK4 inhibitor ideally shows high potency against IRAK4 with significantly lower potency against other kinases. For instance, the inhibitor HS-243 demonstrates high selectivity for IRAK1 and IRAK4 with IC50 values of 24 nM and 20 nM, respectively.[1] Its potency against the next closest off-target, TAK1, is much lower with an IC50 of 0.5 µM.[1] A comprehensive kinome scan is the best way to assess selectivity.
Troubleshooting Guide
Problem: I'm observing unexpected or inconsistent results in my cellular assays with an IRAK4 inhibitor.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a kinase selectivity screen to identify potential off-target kinases. Use the experimental protocols outlined below to assess the inhibitor's profile. If a significant off-target is identified, consult the literature for its biological functions to understand the unexpected phenotype.
-
-
Possible Cause 2: Variability in inhibitor potency due to assay conditions.
-
Troubleshooting Step: Ensure that your in vitro kinase assays are performed at an ATP concentration that is at or above the Km for IRAK4 (approximately 500 µM).[1] Using ATP concentrations well below the Km can lead to an overestimation of inhibitor potency and may not reflect its activity in a cellular context where ATP levels are high.[1]
-
-
Possible Cause 3: The inhibitor affects the scaffolding function of IRAK4, not just its kinase activity.
-
Troubleshooting Step: Some cellular effects of IRAK4 are independent of its kinase activity and rely on its role as a scaffold protein. To investigate this, you could use a kinase-dead mutant of IRAK4 in your cellular system. If the inhibitor's phenotype is not replicated in cells expressing the kinase-dead mutant, it suggests the effect is kinase-dependent.
-
Quantitative Data: Selectivity Profiles of Representative IRAK4 Inhibitors
The following table summarizes the inhibitory activity of example IRAK4 inhibitors against IRAK4 and key off-target kinases. This data is crucial for interpreting experimental results and selecting the most appropriate tool compound for your research.
| Inhibitor | Target Kinase | IC50 / Kd | Fold Selectivity vs. IRAK4 | Reference |
| HS-243 | IRAK4 | 20 nM (Kd) | - | [1] |
| IRAK1 | 24 nM (Kd) | 1.2 | [1] | |
| TAK1 | 423 nM (Kd) | 21.2 | [1] | |
| CLK4 | 662 nM (Kd) | 33.1 | [1] | |
| DYRK1B | 2278 nM (Kd) | 113.9 | [1] | |
| ND-2110 | IRAK4 | < 10 nM (Ki) | - | [2] |
| IRAK1 | 140 nM (Ki) | > 14 | [2] | |
| ND-2158 | IRAK4 | < 10 nM (Ki) | - | [2] |
| IRAK1 | 110 nM (Ki) | > 11 | [2] |
Experimental Protocols
To aid researchers in assessing the selectivity of their own IRAK4 inhibitors, we provide detailed methodologies for key experiments.
In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a standard method for determining the IC50 values of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
IRAK4 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the IRAK4 inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km of the specific kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells of interest
-
IRAK4 inhibitor
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against IRAK4 and a loading control protein
Procedure:
-
Compound Treatment: Treat cultured cells with the IRAK4 inhibitor at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heat Challenge: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells using a suitable method (e.g., three freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble IRAK4 by SDS-PAGE and Western blotting. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for IRAK4 at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Kinobeads-Based Chemical Proteomics
This approach allows for the unbiased identification of kinase targets and off-targets in a cellular lysate.
Materials:
-
Kinobeads (broad-spectrum kinase inhibitors immobilized on a resin)
-
Cell or tissue lysate
-
IRAK4 inhibitor
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of the free IRAK4 inhibitor. A vehicle control (DMSO) should be included.
-
Affinity Enrichment: Add the Kinobeads to the inhibitor-treated lysates and incubate to allow the binding of kinases that are not inhibited by the free compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the different inhibitor concentration samples. A dose-dependent decrease in the amount of a kinase pulled down by the Kinobeads indicates that it is a target or off-target of the inhibitor.
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. IRAK4-IN-1 is shown to inhibit IRAK4, thereby blocking downstream signaling to NF-κB and MAP kinases. Potential off-target interactions with IRAK1 and TAK1 are also indicated.
Caption: IRAK4 signaling pathway and inhibitor interactions.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor, such as this compound.
References
- 1. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability and cytotoxicity of Irak4-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Irak4-IN-1, with a specific focus on addressing cell viability and cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for the innate immune response. By inhibiting the kinase activity of IRAK4, this compound blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for IRAK4 is 7 nM[1]. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of IRAK4 by 50% in biochemical assays.
Q3: At what concentrations is this compound expected to be cytotoxic?
A3: Specific quantitative data on the cytotoxic concentration (e.g., CC50 or LD50) of this compound at high concentrations across various cell lines is not extensively available in public literature. The cytotoxic effects of kinase inhibitors can be highly cell-line dependent and may not directly correlate with their IC50 for the target kinase. For instance, some studies with other IRAK4 inhibitors have shown that while they can impede cell proliferation at micromolar concentrations, they may not be overtly cytotoxic in certain cell lines. It is crucial to empirically determine the cytotoxic concentration of this compound in your specific cell line of interest using standard cytotoxicity assays.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO at a concentration of 4 mg/mL (11.85 mM)[1]. For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working dilutions for your experiments, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Cytotoxicity of IRAK Inhibitors
While specific data for this compound is limited, the following table summarizes findings for other IRAK inhibitors to provide a general reference for expected concentration ranges and effects.
| Inhibitor | Cell Line(s) | Observed Effect | Concentration Range | Reference |
| Pharmacological IRAK1/4 inhibitor | Malignant T cell lines | Impaired proliferation | 0–10 µM | [2] |
| CA-4948 (IRAK4 inhibitor) | THP-1, MDSL | Not cytotoxic | Not specified | [3] |
| IRAK inhibitor-1-4 | BCBL-1 | Low cytotoxicity | EC50 > concentrations that inhibit IL-1β signaling | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include vehicle control (medium with the same concentration of DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[5][6].
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle, no-treatment, and maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Maximum LDH Release Control: One hour before the end of the incubation, add lysis buffer to the maximum LDH release control wells[7].
-
Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well[7].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[7][8].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells (MTT assay) | - Contamination of media or reagents.- High metabolic activity of cells seeded at too high a density.- Interference of phenol red in the medium. | - Use fresh, sterile reagents and media.- Optimize cell seeding density.- Use phenol red-free medium for the assay. |
| High background in control wells (LDH assay) | - High spontaneous LDH release due to poor cell health or rough handling.- Presence of LDH in the serum supplement.- Bubbles in the wells. | - Ensure gentle handling of cells during seeding and treatment.- Use heat-inactivated serum or reduce the serum concentration.- Carefully remove any bubbles before reading the plate[9]. |
| Variability between replicate wells | - Uneven cell seeding.- Pipetting errors during compound addition or reagent handling.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| This compound precipitation at high concentrations | - Poor solubility of the compound in aqueous culture medium. | - Ensure the DMSO stock concentration is high enough to keep the final DMSO percentage low.- Visually inspect the wells for any precipitate after adding the compound.- Test the solubility of this compound in your culture medium before the experiment. |
| Observed cytotoxicity is lower than expected | - Cell line may be resistant to the cytotoxic effects of IRAK4 inhibition.- Insufficient incubation time for the cytotoxic effect to manifest. | - Use a positive control cytotoxic agent to ensure the assay is working correctly.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling cascade upon TLR/IL-1R activation.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing cytotoxicity using plate-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 Receptor-Associated Kinase (IRAK) Signaling in Kaposi Sarcoma-Associated Herpesvirus-Induced Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Optimizing IRAK4-IN-1 Incubation Time for Maximal Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of IRAK4-IN-1 for maximal inhibition in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a reported IC50 of 7 nM.[1] IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response.[2] It acts as a key component of the Myddosome signaling complex, which is formed upon the activation of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[2] this compound exerts its inhibitory effect by blocking the kinase activity of IRAK4.
Q2: What is a recommended starting point for this compound pre-incubation time in cellular assays?
A2: A common starting point for pre-incubating cells with this compound before stimulation is 1 to 2 hours.[3][4] However, a 30-minute pre-incubation has also been shown to be effective in blocking IRAK4 phosphorylation in human monocytes and dermal fibroblasts. For assessing downstream effects on cytokine production, a pre-incubation period is followed by a longer stimulation period, typically ranging from 4 to 24 hours, depending on the specific cytokine and cell type.[5][6]
Q3: How does incubation time affect the observed potency (IC50) of this compound?
Q4: For how long should I expose cells to this compound to observe effects on gene expression?
A4: The timeframe for observing changes in gene expression will be longer than that for proximal signaling events like protein phosphorylation. One study investigating a selective IRAK-1/4 inhibitor in cancer cell lines performed incubations for 24 hours to assess effects on cell survival and downstream signaling.[7] Therefore, for gene expression studies, incubation times of several hours to 24 hours or longer may be necessary.
Troubleshooting Guide
Issue 1: I am not observing significant inhibition of my downstream readout (e.g., cytokine production) despite using a high concentration of this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Pre-incubation Time | The inhibitor may not have had enough time to enter the cells and bind to IRAK4 before stimulation. |
| Recommendation: Increase the pre-incubation time with this compound before adding the stimulus. A time-course experiment (e.g., 30 min, 1h, 2h, 4h pre-incubation) can help determine the optimal pre-treatment duration for your specific cell type and experimental conditions. | |
| Inappropriate Stimulation Time | The peak of the downstream readout may occur at a different time point than the one you are measuring. |
| Recommendation: Perform a time-course experiment for your stimulus to determine the optimal time point for measuring the downstream effect (e.g., measure cytokine levels at 4, 8, 16, and 24 hours post-stimulation). | |
| Redundant Signaling Pathways | In some cell types, other signaling pathways may compensate for IRAK4 inhibition, leading to the activation of your downstream readout. The early phase of IL-1 signaling can be largely independent of IRAK4 kinase activity.[3] |
| Recommendation: Investigate the presence of alternative signaling pathways in your experimental model. Consider measuring a more proximal readout of IRAK4 activity, such as the phosphorylation of IRAK1, to confirm target engagement. | |
| Inhibitor Instability or Degradation | The inhibitor may not be stable under your experimental conditions for the duration of the incubation. |
| Recommendation: Ensure proper storage and handling of the this compound stock solution. For long incubation periods, consider replenishing the media with fresh inhibitor. |
Issue 2: I am observing cytotoxicity at the concentrations of this compound I am using.
| Possible Cause | Troubleshooting Step |
| Prolonged Incubation Time | Long exposure to the inhibitor, even at concentrations that are not acutely toxic, can lead to cell death. |
| Recommendation: Reduce the total incubation time. Determine if a shorter exposure is sufficient to achieve the desired inhibitory effect. | |
| Off-target Effects | At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. |
| Recommendation: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your cell type and incubation time. Whenever possible, use the lowest effective concentration of the inhibitor. |
Data Presentation
Table 1: Summary of Incubation Times for IRAK4 Inhibitors in Various Assays
| Assay Type | Inhibitor | Cell/System Type | Pre-incubation Time | Stimulation/Incubation Time | Downstream Readout |
| Cellular Assay | This compound | IL-1R cells | 1 hour | Up to 30 minutes | p-p105/NF-κB1, p-JNK1/2 |
| Cellular Assay | Selective IRAK-1/4 inhibitor | Human RA fibroblast-like synoviocytes | Not specified | Not specified | Cytokine/chemokine expression |
| Cellular Assay | Selective IRAK-1/4 inhibitor | Cancer cell lines | - | 24 hours | Cell survival |
| Cellular Assay | IRAK4 inhibitor (PF-06650833) | Human dermal fibroblasts | 30 minutes | 1 hour | p-IRAK4, p-p38, p-IKKβ, etc. |
| Cellular Assay | IRAK4 inhibitor | Human PBMCs | 1-2 hours | 18-24 hours | TNF-α, IL-6 production |
| Biochemical Assay | This compound | Recombinant IRAK4 | Brief | 60 minutes | Kinase activity |
| PROTAC Degrader | IRAK4 PROTAC | OCI-LY10 and TMD8 cells | - | Time-course (e.g., 2, 4, 8, 16, 24h) | IRAK4 protein levels |
Experimental Protocols
Protocol 1: Time-Course of this compound Pre-incubation for Inhibition of LPS-induced TNF-α Production in Macrophages
This protocol aims to determine the optimal pre-incubation time of this compound for inhibiting a downstream inflammatory response.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Pre-incubation Time-Course:
-
For each pre-incubation time point (e.g., 30 min, 1h, 2h, 4h), add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates at 37°C, 5% CO2 for the designated pre-incubation times.
-
-
Cell Stimulation: After the pre-incubation, add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for a predetermined time to allow for TNF-α production (e.g., 6 hours).
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration at each pre-incubation time point relative to the vehicle-treated, LPS-stimulated control. Plot the dose-response curves for each pre-incubation time to determine the IC50 values. The optimal pre-incubation time is the shortest duration that results in the lowest and most stable IC50.
Protocol 2: Western Blot Analysis of IRAK1 Phosphorylation Following a Time-Course of this compound Treatment
This protocol assesses the effect of this compound incubation time on a proximal signaling event, the phosphorylation of its direct substrate, IRAK1.
Materials:
-
Cells responsive to TLR or IL-1R stimulation (e.g., THP-1 monocytes)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
TLR or IL-1R agonist (e.g., R848 or IL-1β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for different durations (e.g., 15 min, 30 min, 1h, 2h).
-
-
Cell Stimulation: Following the inhibitor incubation, stimulate the cells with the appropriate agonist (e.g., 100 ng/mL R848) for a short period known to induce robust IRAK1 phosphorylation (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-IRAK1, total IRAK1, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-IRAK1 and total IRAK1. Normalize the phospho-IRAK1 signal to the total IRAK1 signal for each time point. Compare the levels of phospho-IRAK1 in the this compound treated samples to the vehicle-treated, stimulated control to determine the extent of inhibition at each incubation time.
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal pre-incubation time.
References
- 1. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Irak4-IN-1 not inhibiting cytokine release?
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with Irak4-IN-1 not inhibiting cytokine release in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[3][4] These pathways are fundamental to the innate immune response. Upon receptor activation by pathogens or cytokines, IRAK4 is recruited to the receptor complex and becomes activated.[5][6] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1.[6][7] These transcription factors drive the expression and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7] this compound inhibits the kinase activity of IRAK4 by competing with ATP for binding to its catalytic site, thereby preventing the downstream signaling cascade that leads to cytokine production.[3]
Q2: I am not observing any inhibition of cytokine release with this compound. What are the potential reasons?
A2: Several factors, ranging from the inhibitor itself to the specifics of your experimental setup, could lead to a lack of efficacy. Here are the most common areas to investigate:
-
Compound Integrity and Handling: Issues with the inhibitor's solubility, stability, or concentration.
-
Experimental Design: Sub-optimal assay conditions, including cell type, stimulus, inhibitor concentration, and timing of treatments.
-
Biological Complexity: The inherent biology of the IRAK4 signaling pathway, including the dual scaffold and kinase functions of IRAK4 and potential redundancies with other kinases.[8][9]
The following sections will guide you through troubleshooting each of these areas in detail.
Troubleshooting Guide
Issue 1: Problems related to the Inhibitor Compound
It is crucial to first verify that the lack of activity is not due to problems with the this compound compound itself.
Question: How can I be sure my this compound is active and used correctly?
Answer:
Start by checking the inhibitor's preparation, storage, and concentration.
-
Solubility: this compound is practically insoluble in water and should be dissolved in a solvent like Dimethyl Sulfoxide (DMSO).[2][10] Using fresh, anhydrous DMSO is critical, as moisture can significantly reduce the solubility of many kinase inhibitors.[10][11]
-
Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[12] Improper storage can lead to compound degradation.
-
Concentration: Ensure the final concentration of this compound in your assay is appropriate. While the biochemical IC50 (the concentration required to inhibit the enzyme's activity by 50% in a cell-free system) is very low (~7 nM), the cellular EC50 (the concentration required to achieve 50% of the maximum effect in a cellular assay) will be higher.[1][2] For example, an EC50 of 300 nM has been reported for inhibiting TNF-α release in human PBMCs.[2]
Recommendations:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific experimental system.
-
Check DMSO Control: Ensure that the final concentration of DMSO in your experimental and control wells is identical and non-toxic to your cells (typically ≤ 0.1%).
| Parameter | Value / Recommendation | Reference |
| Biochemical IC50 | 7 nM | [1][2] |
| Reported Cellular EC50 | 300 nM (for TNF-α inhibition in human PBMCs stimulated with R-848) | [2] |
| Solvent | DMSO (use fresh, anhydrous) | [2][10] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [12] |
| Working Concentration | Perform a dose-response curve (e.g., 10 nM - 10 µM) to find the optimal concentration. | - |
Issue 2: Sub-optimal Experimental Setup
The design of your cytokine release assay is critical for observing the inhibitory effect of this compound.
Question: Could my cell type, stimulus, or assay timing be the reason for the lack of inhibition?
Answer:
Yes, the specifics of your cell-based assay can significantly influence the outcome.
-
Cell Type: Different immune cells have varying levels of IRAK4 expression and reliance on its kinase activity. The most common models are human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood assays.[13][14] Some cell lines may have mutations or altered signaling pathways that make them less sensitive to IRAK4 kinase inhibition.
-
Stimulus: this compound will only inhibit cytokine release stimulated by agonists of TLRs (e.g., LPS for TLR4, R-848 for TLR7/8) or IL-1R family members (e.g., IL-1β).[6][7] If you are using a stimulus that bypasses the IRAK4 pathway (e.g., PMA/Ionomycin), you will not see an inhibitory effect.
-
Pre-incubation Time: It is essential to pre-incubate the cells with this compound before adding the stimulus. This allows the inhibitor to enter the cells and bind to the IRAK4 protein. A pre-incubation time of 1-2 hours is typically recommended.[15]
-
Stimulation Time: The kinetics of cytokine release vary. If the stimulation time is too long, the inhibitor might be metabolized by the cells, or feedback loops in the signaling pathway could be activated. A time-course experiment (e.g., 4, 8, 16, 24 hours) is advisable to find the optimal endpoint.[16]
Recommendations:
-
Confirm Pathway Activation: Ensure your chosen stimulus (e.g., LPS, IL-1β) is known to signal through the MyD88-IRAK4 pathway.
-
Optimize Pre-incubation: Pre-incubate your cells with this compound for at least 1 hour before adding the stimulus.
-
Run a Time-Course Experiment: Measure cytokine release at several time points after stimulation to identify the peak response and the optimal window for observing inhibition.
| Parameter | Recommendation |
| Cell Models | Human PBMCs, whole blood cultures, or relevant immune cell lines (e.g., THP-1).[13][14] |
| Stimuli | TLR agonists (e.g., LPS: 10-100 ng/mL; R-848: 1-5 µM) or IL-1 family cytokines (e.g., IL-1β: 10-50 ng/mL). Titrate stimulus for optimal response. |
| Inhibitor Pre-incubation | 1-2 hours before adding the stimulus.[15] |
| Stimulation Duration | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal endpoint for cytokine measurement.[16] |
| Cytokine Measurement | Use a sensitive and validated method such as ELISA, Flow Cytometry (for intracellular staining), or a multiplex bead array.[17][18] |
Issue 3: Target-Related Biological Complexity
The biology of IRAK4 itself can present challenges. In some contexts, its kinase activity is not the only factor driving the inflammatory signal.
Question: Is it possible that inhibiting IRAK4's kinase activity is not sufficient to block cytokine release in my system?
Answer:
Yes, this is a critical point. Research has shown that IRAK4 has two distinct functions:
-
Kinase Activity: The enzymatic function that phosphorylates downstream substrates. This is what this compound directly inhibits.[6]
-
Scaffolding Function: A structural role in assembling the "Myddosome" signaling complex, which brings together MyD88, IRAK4, and other IRAK family members (like IRAK1).[4][5] This scaffolding function is essential for signal propagation.
In some human cell types, the kinase activity of IRAK4 appears to be partially redundant with that of IRAK1.[8] The mere presence of IRAK4 as a scaffold might be enough to permit some level of downstream signaling and cytokine production, even when its kinase function is blocked.[8][19] Loss of IRAK4 kinase activity may only lead to a partial, rather than complete, inhibition of cytokine release.[19]
Recommendations:
-
Manage Expectations: Be aware that complete abrogation of cytokine release might not be achievable in all cell types with a kinase-specific IRAK4 inhibitor. A partial but significant reduction is a more likely outcome.[19]
-
Measure Proximal Readouts: Besides measuring the final output (cytokines), consider assays that measure more immediate, downstream effects of IRAK4 kinase activity, such as the phosphorylation of IRAK1 or other downstream targets (e.g., p38, JNK), to confirm that the inhibitor is engaging its target.[8][20]
-
Consider Dual Inhibitors: For complete pathway blockade, some studies suggest that inhibiting both IRAK4 and IRAK1 may be necessary.[6][8]
Visualizations and Protocols
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 signaling pathway and the action of this compound.
Experimental Workflow for Cytokine Release Assay
This workflow outlines the key steps for testing the efficacy of this compound.
Caption: Standard workflow for a cell-based cytokine release assay.
Troubleshooting Decision Tree
Use this logic tree to diagnose the potential cause of the issue.
Caption: A decision tree for troubleshooting this compound experiments.
Key Experimental Protocol
Protocol: Cytokine Release Assay using Human PBMCs
This protocol provides a general framework. Concentrations and times should be optimized for your specific laboratory conditions.
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood (collected in heparin tubes) using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
Count the cells and assess viability using a method like Trypan Blue exclusion. Viability should be >95%.
-
-
Cell Seeding:
-
Dilute the cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a sterile 96-well flat-bottom tissue culture plate (1 x 10⁵ cells/well).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from a concentrated DMSO stock. Prepare a vehicle control with the same final DMSO concentration.
-
Add 50 µL of the diluted inhibitor (or vehicle) to the appropriate wells.
-
Gently mix the plate and incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare the stimulus (e.g., LPS at 100 ng/mL or R-848 at 1 µM) in complete RPMI-1640 medium at 4x the final desired concentration.
-
Add 50 µL of the stimulus solution to the wells. The final volume in each well should be 200 µL.
-
Include "unstimulated" control wells that receive medium instead of stimulus.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 18-24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokine (e.g., TNF-α or IL-6) in the collected supernatants using a validated ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background cytokine levels from the unstimulated control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.
-
Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 8. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. labcorp.com [labcorp.com]
- 14. Central IRAK-4 kinase inhibition for the treatment of pain following nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preventing degradation of Irak4-IN-1 in long-term experiments
Welcome to the technical support center for IRAK4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound might be degrading in my long-term experiment?
A1: Degradation of this compound can manifest in several ways. Key indicators include a noticeable decrease in its expected biological effect over time, requiring higher concentrations to achieve the same level of inhibition. You might also observe inconsistent results between experiments or even unexpected cellular toxicity, which could be caused by the degradation products.[1]
Q2: What factors in my cell culture setup could cause this compound to degrade?
A2: Several factors can contribute to the degradation of a small molecule inhibitor in cell culture media. The stability of this compound can be influenced by the pH and composition of the media, the incubation temperature (typically 37°C), and exposure to light. Furthermore, components within the serum supplement of your culture media have the potential to bind to or metabolize the inhibitor.[1]
Q3: How should I prepare and store my stock solutions of this compound to ensure maximum stability?
A3: Proper preparation and storage of stock solutions are critical for the consistency of your experiments. It is highly recommended to use fresh, anhydrous DMSO to prepare your initial high-concentration stock solution, as moisture-absorbing DMSO can reduce the solubility and stability of the compound.[2] After preparation, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: How frequently should I replace the media containing this compound in my long-term experiment?
A4: The optimal frequency for media replacement depends on the stability of this compound in your specific experimental conditions and the metabolic rate of your cells. For multi-day experiments, it is advisable to replace the media with freshly diluted this compound every 24 to 48 hours to maintain a consistent effective concentration. However, the ideal frequency should be determined empirically.
Troubleshooting Guides
Issue 1: Diminished or Inconsistent Inhibitory Effect Over Time
If you observe that the inhibitory effect of this compound is decreasing as your experiment progresses, it is likely due to compound degradation or clearance.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound from the lyophilized powder in anhydrous DMSO.
-
Aliquot the new stock solution into single-use tubes and store them properly.
-
Compare the performance of the new stock solution with the old one in a short-term activity assay.
-
-
Increase Media and Inhibitor Replenishment Frequency:
-
In your long-term experiment, try changing the media and adding fresh this compound every 24 hours.
-
-
Assess Compound Stability in Your System:
-
Perform a stability study of this compound in your specific cell culture media under your experimental conditions (see the detailed protocol below). This will provide quantitative data on the compound's half-life in your setup.
-
Issue 2: High Variability Between Experimental Replicates
High variability can often be traced back to inconsistencies in the preparation and handling of the inhibitor.
Troubleshooting Steps:
-
Standardize Stock Solution Handling:
-
Ensure that everyone in the lab is following the same protocol for reconstituting, aliquoting, and storing the this compound stock solution.
-
Use single-use aliquots to eliminate variability from freeze-thaw cycles.[1]
-
-
Ensure Accurate Pipetting:
-
Regularly calibrate your pipettes to ensure accurate and consistent delivery of the inhibitor to your experimental wells.
-
-
Homogenize Cell Seeding:
-
Ensure a uniform cell density across all wells at the start of the experiment, as variations in cell number can affect the apparent potency of the inhibitor.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | 3 years |
| Stock Solution | Anhydrous DMSO | -80°C | 1 year |
| Stock Solution | Anhydrous DMSO | -20°C | 1 month |
Data compiled from supplier recommendations.[2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability and half-life of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture media (with serum and other supplements)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture media at the final working concentration you use in your experiments.
-
Dispense this solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in your cell culture incubator to mimic the experimental conditions.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately store the collected sample at -80°C to halt any further degradation until analysis.
-
-
Sample Processing for Analysis (for LC-MS):
-
Thaw the collected media samples.
-
To precipitate proteins, add a threefold volume of cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the processed samples onto the HPLC or LC-MS system.
-
Use a suitable mobile phase and gradient to achieve good separation of the this compound peak from media components and potential degradation products.
-
Detect the compound using a UV detector at its maximum absorbance wavelength or by mass spectrometry.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound prepared in the same media and processed in the same way.
-
Quantify the concentration of this compound remaining at each time point by comparing its peak area to the standard curve.
-
Plot the concentration of this compound versus time and fit the data to an exponential decay curve to calculate the half-life (t₁/₂) of the compound in your specific media and conditions.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical Toll-like Receptor (TLR) / Interleukin-1 Receptor (IL-1R) signaling pathway, which is inhibited by this compound.
Caption: IRAK4 signaling pathway inhibited by this compound.
Experimental Workflow
This diagram outlines the workflow for assessing the stability of this compound in cell culture media.
Caption: Experimental workflow for assessing inhibitor stability.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting diminished inhibitor efficacy in long-term experiments.
Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.
References
Technical Support Center: Interpreting Unexpected Results in Irak4-IN-1 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the IRAK4 inhibitor, Irak4-IN-1.
Frequently Asked Questions (FAQs)
Q1: We observe incomplete inhibition of downstream signaling (e.g., NF-κB activation) even at high concentrations of this compound. Why is this happening?
A1: This is a commonly observed phenomenon and can be attributed to the dual functions of IRAK4 as both a kinase and a scaffold protein.[1][2][3] While this compound is a potent inhibitor of IRAK4's kinase activity[4], the scaffolding function of IRAK4, which is essential for the assembly of the Myddosome complex (composed of MyD88, IRAK4, and IRAK1/2), may remain intact.[1][5][6]
Several studies have shown that the kinase activity of IRAK4 is not absolutely required for IL-1-induced NF-κB activation in some cellular contexts, although it is crucial for TLR-mediated signaling.[1][2][7] The scaffolding function alone can be sufficient to propagate some level of downstream signaling.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting the kinase activity of IRAK4 in your specific cell system. A recommended method is to perform a Western blot for phospho-IRAK4.
-
Assess Myddosome Formation: Use co-immunoprecipitation to determine if the interaction between MyD88, IRAK4, and IRAK1 is disrupted. Kinase inhibition by this compound may not prevent the formation of this complex.[5]
-
Consider the Stimulus: The dependency on IRAK4 kinase activity varies between TLR and IL-1R signaling pathways.[1][2] If you are using an IL-1 family cytokine as a stimulus, residual signaling is more likely.
-
Evaluate Alternative Pathways: In some cell types, other signaling pathways might compensate for the partial inhibition of the IRAK4 pathway.
Q2: Our cells show significant cytotoxicity or apoptosis at concentrations of this compound where we expect specific pathway inhibition. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors, including off-target effects of the inhibitor or specific dependencies of your cell line on basal IRAK4 signaling.
While this compound is reported to be a selective IRAK4 inhibitor, like many small molecule inhibitors, it may have off-target activities at higher concentrations.[8][9] Additionally, certain cancer cell lines, particularly those with mutations in the MyD88 pathway (e.g., ABC DLBCL with MYD88 L265P mutation), are highly dependent on IRAK4 signaling for survival.[10] In such cases, potent inhibition of IRAK4 can indeed lead to apoptosis.[10][11][12]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for IRAK4 inhibition and the EC50 for cytotoxicity in your specific cell line. A narrow window between these two values suggests on-target toxicity.
-
Use a Rescue Experiment: If the cytotoxicity is on-target, overexpression of a kinase-dead, scaffold-proficient IRAK4 mutant might rescue the cells from death.
-
Profile Off-Target Kinase Inhibition: If possible, perform a kinase panel screen to identify other kinases that are inhibited by this compound at the concentrations you are using.
-
Assess Apoptosis Markers: Use assays like Annexin V/PI staining or caspase activity assays to confirm that the observed cell death is due to apoptosis.[12]
Q3: We are not observing the expected decrease in pro-inflammatory cytokine production (e.g., TNF-α, IL-6) after treatment with this compound.
A3: The effect of IRAK4 inhibition on cytokine production can be complex and cell-type specific. While IRAK4 kinase activity is generally required for the production of many pro-inflammatory cytokines downstream of TLR activation[13][14][15], there are several reasons why you might not see the expected effect:
-
Redundant Signaling Pathways: Other signaling pathways, such as the TRIF-dependent pathway in TLR4 signaling, can lead to the production of certain cytokines independently of IRAK4 kinase activity.[2]
-
Stimulus-Specific Effects: The requirement for IRAK4 kinase activity can differ depending on the specific TLR ligand or cytokine used for stimulation.[2]
-
Kinetic Considerations: The timing of both the inhibitor treatment and the measurement of cytokine production is critical. The peak of cytokine production might occur at a time point where the inhibitor's effect is less pronounced.
Troubleshooting Steps:
-
Measure a Panel of Cytokines: Analyze a broader range of cytokines. IRAK4 inhibition might have a more pronounced effect on some cytokines than others. For example, IRAK4 kinase activity is critical for IRF5 activation and subsequent cytokine production in human monocytes.[13]
-
Vary the Timing: Perform a time-course experiment to measure cytokine levels at different time points after stimulation.
-
Confirm Pathway Inhibition Upstream: Ensure that proximal signaling events, such as IRAK1 phosphorylation or degradation, are inhibited as expected.[16]
-
Consider the Cellular Context: The signaling network and cytokine response can vary significantly between different cell types (e.g., primary cells vs. cell lines).
Experimental Protocols
Protocol 1: Western Blot for Phospho-IRAK4 and Downstream Targets
This protocol assesses the direct inhibition of IRAK4 kinase activity and its effect on downstream signaling molecules.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with a dose-range of this compound or vehicle control (e.g., DMSO) for 1-2 hours. Stimulate with an appropriate TLR ligand (e.g., LPS, R848) or IL-1β for a predetermined time (e.g., 15-30 minutes).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-IRAK4 (Thr345/Ser346), total IRAK4, phospho-IRAK1 (Thr209), total IRAK1, phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: Cytokine Measurement by ELISA
This protocol quantifies the production of pro-inflammatory cytokines in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed cells in a 24- or 96-well plate. Pre-treat with this compound or vehicle control for 1-2 hours. Stimulate with a TLR ligand or cytokine for a specified duration (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Perform an ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Briefly, coat an ELISA plate with a capture antibody, block the plate, add the collected supernatants and standards, add a detection antibody, add a substrate, and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Quantitative Data Summary
Table 1: Effect of IRAK4 Inhibition on Cell Viability in Different Cell Lines
| Cell Line | Background | IRAK4 Inhibitor | IC50 (µM) | Reference |
| ABC DLBCL (MYD88 L265P) | Lymphoma | ND-2158 | ~1-10 | [17] |
| CLL (MYD88 mutated) | Leukemia | ND-2158 | Dose-dependent decrease | [17] |
| CLL (MYD88 unmutated) | Leukemia | ND-2158 | Dose-dependent decrease | [17] |
| T-ALL cell lines | Leukemia | IRAK1/4 inhibitor | Varies (impedes proliferation) | [11] |
Table 2: Effect of IRAK4 Inhibition on Cytokine Production
| Cell Type | Stimulus | Inhibitor | Cytokine | Inhibition (%) | Reference |
| Human Monocytes | R848 (TLR7/8 agonist) | IRAK4 inhibitor | IL-1, IL-6, TNF | Abolished | [13] |
| pDC and NK cell cocultures | RNA-IC | IRAK4i I92 | IFN-α, TNF-α, IL-6, IL-8, IFN-γ, MIP1-α, MIP1-β | 74-95 | [18] |
| Healthy Volunteers (ex vivo) | R848 | BAY1830839 | R848-driven responses | Strong suppression | [19] |
| Healthy Volunteers (ex vivo) | LPS (TLR4 agonist) | BAY1830839 / BAY1834845 | IL-1β, TNF-α, IL-6, IL-8 | 50-80 | [19] |
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 11. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tgtherapeutics.com [tgtherapeutics.com]
- 13. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 16. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DMSO Effects in IRAK4-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing IRAK4-IN-1 and appropriately controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO), in cellular and biochemical assays. Adherence to these protocols and troubleshooting guides will enhance the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as its vehicle?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in innate immune signaling pathways.[1][2][3] IRAK4 is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), playing a crucial role in the production of pro-inflammatory cytokines. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. DMSO is a widely used polar aprotic solvent capable of dissolving both polar and nonpolar compounds, making it an effective vehicle for delivering this compound to cells in culture.[1][2][3][4]
Q2: What are the known biological effects of DMSO that could interfere with my experiment?
A2: DMSO is not biologically inert and can exert a range of effects on cellular processes, which are primarily concentration-dependent. These effects include alterations in cell viability, proliferation, and differentiation.[5] Specifically, in immune cells, DMSO has been shown to reduce lymphocyte proliferation and the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-2 at concentrations of 1% and higher.[5] It can also modulate signaling pathways, including the inhibition of NF-κB and MAPK activation.[6][7][8] Therefore, it is crucial to use appropriate vehicle controls to distinguish the effects of this compound from those of DMSO.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity for short-term experiments. However, the sensitivity to DMSO can vary significantly between cell types. It is strongly recommended to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Q4: How should I prepare the vehicle control for my this compound experiments?
A4: The vehicle control is critical for accurately interpreting your data. It should contain the exact same final concentration of DMSO as the experimental samples treated with the highest concentration of this compound. For every concentration of this compound you test, you should have a corresponding vehicle control with a matched DMSO concentration. This ensures that any observed effects can be confidently attributed to the inhibitor and not the solvent.
Data Presentation
This compound and Other IRAK4 Inhibitor Potency
| Inhibitor | Target(s) | IC₅₀ (nM) | Reference(s) |
| This compound | IRAK4 | 7 | [1][2][3] |
| IRAK-4 protein kinase inhibitor 2 | IRAK4 | 4000 | [9] |
| AS2444697 | IRAK4 | 21 | [10] |
| IRAK1 | 630 | [10] | |
| HS-243 | IRAK4 | 20 | [11] |
| IRAK1 | 24 | [11] | |
| AZ1495 | IRAK4 | 5 | [12] |
| IRAK1 | 23 | [12] | |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | [12] |
Summary of Reported DMSO Effects on Immune Cells in vitro
| DMSO Concentration (v/v) | Cell Type | Observed Effect | Reference(s) |
| 0.1% - 0.5% | Caco-2 | Anti-inflammatory properties; decreased IL-6 and MCP-1. | [13][14] |
| 0.5% | RAW 264.7 Macrophages | Inhibition of NF-κB and MAPK signaling. | [6][7] |
| 1% - 2% | Human Peripheral Blood Lymphocytes | Reduced proliferation index. | [5] |
| 2% | Human Whole Blood Cells | Significant reduction in 13 out of 15 pro-inflammatory cytokines/chemokines. | [15] |
| 5% - 10% | Human Peripheral Blood Lymphocytes | Reduced percentage of total lymphocytes and production of IFN-γ, TNF-α, and IL-2. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of stock and working solutions of this compound, including the matched vehicle controls.
-
Stock Solution Preparation (e.g., 10 mM):
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 337.42 g/mol , dissolve 3.37 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution and Vehicle Control Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, prepare a matched vehicle control for each this compound concentration. For example, if the highest final concentration of this compound is 10 µM, which was prepared from a 10 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%. Your vehicle control for this and all other concentrations should also contain 0.1% DMSO in the same cell culture medium.
-
Protocol 2: Western Blot for IRAK4 Pathway Activation
This protocol allows for the assessment of IRAK4 inhibition by observing the phosphorylation status of downstream signaling proteins like IRAK1.
-
Cell Seeding and Treatment:
-
Seed your cells of interest (e.g., THP-1 monocytes) at an appropriate density in culture plates and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serially diluted this compound or the corresponding DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) or IL-1β for a predetermined time (e.g., 15-30 minutes) to induce IRAK4 pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRAK1, total IRAK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. A reduction in the phospho-IRAK1 signal in the this compound treated samples compared to the vehicle control indicates successful target inhibition.
-
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., human PBMCs at 1 x 10^6 cells/mL) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or the matched DMSO vehicle controls for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) for 18-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
ELISA Procedure:
-
Perform an ELISA for your cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.[16][17][18][19][20]
-
Briefly, this involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in your samples based on the standard curve.
-
Determine the IC₅₀ value for this compound by plotting the percent inhibition of cytokine production against the inhibitor concentration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background or unexpected activity in vehicle control. | 1. DMSO concentration is too high for the cell type. 2. Contamination of DMSO stock. | 1. Perform a DMSO dose-response curve to determine the non-toxic concentration for your specific cells and experiment duration. Aim for a final concentration ≤ 0.1%. 2. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Precipitation of this compound in cell culture media. | 1. Poor solubility of the compound in aqueous solutions. 2. Adding a highly concentrated DMSO stock directly to the media. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. 2. Perform serial dilutions of the inhibitor in the culture medium rather than a single large dilution step. Gentle warming and vortexing of the intermediate dilutions can also help. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the inhibitor or vehicle. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and change tips for each dilution. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No inhibitory effect of this compound observed. | 1. Inactive compound. 2. Insufficient inhibitor concentration or incubation time. 3. The signaling pathway is not active in your cell model. | 1. Verify the purity and activity of your this compound stock. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Confirm the expression of IRAK4 and other key pathway components in your cells and ensure your stimulus is effective at activating the pathway. |
Mandatory Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 16. Human IRAK4 ELISA Kit [ABIN6957197] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
- 17. benchchem.com [benchchem.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Rat interleukin-1 receptor-associated kinase 4 (IRAK-4) Elisa Kit – AFG Scientific [afgsci.com]
Addressing lot-to-lot variability of Irak4-IN-1
Welcome to the technical support center for Irak4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies when using this inhibitor in their experiments. A primary focus of this guide is to help users navigate the issue of lot-to-lot variability to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency of a new lot of this compound compared to our previous batch. What could be the cause?
A1: Lot-to-lot variability in small molecule inhibitors like this compound can stem from several factors. These include minor differences in purity, the presence of inactive isomers, variations in crystalline structure affecting solubility, or the presence of residual solvents from the synthesis process. Each of these can impact the effective concentration and, consequently, the observed potency of the inhibitor. It is also crucial to consider handling and storage, as improper conditions can lead to degradation.[1][2]
Q2: Our current lot of this compound is showing reduced solubility in DMSO compared to what is stated on the datasheet. How should we proceed?
A2: Reduced solubility can be a sign of lot-to-lot variability or improper storage of the solvent. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of many small molecule inhibitors.[2][3][4] We recommend using fresh, anhydrous DMSO to prepare your stock solution. If solubility issues persist, gentle warming and sonication may help to fully dissolve the compound. However, if a precipitate is still visible, the lot may have a different salt form or crystalline structure.
Q3: Can lot-to-lot variability of this compound affect downstream signaling pathways differently?
A3: Yes. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has both kinase and scaffolding functions within the Myddosome signaling complex.[5][6][7][8] A particular lot of this compound might be more effective at inhibiting the kinase activity but less effective at disrupting the protein's scaffolding role, or vice-versa. This could lead to inconsistent effects on downstream signaling pathways, such as NF-κB and MAPK activation.[6][9][10]
Q4: How can we validate a new lot of this compound before starting a large-scale experiment?
A4: Before committing to extensive experiments, it is best practice to perform a validation experiment. This typically involves running a dose-response curve in a simple, well-established assay, such as an in vitro kinase assay or a cellular assay measuring the inhibition of a specific cytokine. Compare the IC50 value of the new lot to the value obtained with a previous, trusted lot or the value reported in the literature.
Q5: We are seeing inconsistent results between experimental replicates using the same lot of this compound. What could be the issue?
A5: Inconsistent results with the same lot are often related to the preparation and handling of the inhibitor stock solution.[1] Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound.[2] It is highly recommended to aliquot your stock solution into single-use volumes to minimize this. Additionally, ensure thorough mixing of the stock solution before preparing working dilutions.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitor Activity
If you observe a significant reduction or complete loss of this compound activity with a new lot, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Reduced Activity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Irak4-IN-1 in cellular assays
Welcome to the technical support center for IRAK4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cellular assays, with a specific focus on minimizing non-specific binding and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[2][3] Upon activation of these receptors, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and subsequently phosphorylates IRAK1.[4][5] This phosphorylation event initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, ultimately driving the expression of pro-inflammatory genes.[3][6] this compound functions by binding to the ATP-binding site of IRAK4, thereby preventing its kinase activity and blocking the subsequent inflammatory signaling cascade.[2][7] It is important to consider that IRAK4 also possesses a scaffolding function in the Myddosome complex, which may not be fully inhibited by kinase inhibitors like this compound.[3][8]
Q2: What are the primary causes of high non-specific binding of small molecule inhibitors in cellular assays?
A2: High non-specific binding of small molecule inhibitors such as this compound can arise from several factors:
-
Hydrophobic Interactions: Compounds with high hydrophobicity have a tendency to interact non-specifically with cellular proteins and lipids, as well as with plastic surfaces of the assay plates.[9]
-
Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged molecules and surfaces.[9]
-
Suboptimal Assay Buffer Composition: The pH, ionic strength, and absence of appropriate blocking agents in the assay buffer can contribute to increased non-specific binding.[9]
-
"Hook Effect" with High Compound Concentrations: At excessively high concentrations, some inhibitors can lead to an artifact where the signal decreases, which can be misinterpreted. For degraders, this can manifest as the formation of non-productive binary complexes over the productive ternary complex.[10]
-
Binding to Serum Proteins: In cell-based assays that use serum, inhibitors can bind to abundant serum proteins like albumin, which can reduce the effective concentration of the inhibitor available to interact with the target protein and potentially lead to off-target effects.[9]
Q3: How can I minimize non-specific binding of this compound in my cellular assays?
A3: Several strategies can be employed to reduce non-specific binding:
-
Optimize Inhibitor Concentration: Use the lowest concentration of this compound that gives a robust biological effect. A dose-response experiment is crucial to determine the optimal concentration range.
-
Include Blocking Agents: Add blocking agents such as Bovine Serum Albumin (BSA) or casein to the assay buffer. These proteins will occupy non-specific binding sites on the assay plate and other surfaces, reducing the non-specific binding of the inhibitor.[9]
-
Add Detergents: Including a mild, non-ionic detergent like Tween-20 or Triton X-100 in the washing and assay buffers can help to disrupt weak, non-specific hydrophobic interactions.[9]
-
Optimize Washing Steps: Increase the number and stringency of wash steps after inhibitor incubation to remove unbound and weakly bound inhibitor molecules.
-
Use Appropriate Controls: Always include proper controls in your experimental design. These should include vehicle-only controls (e.g., DMSO), and if possible, a negative control compound that is structurally similar to this compound but inactive against IRAK4.
-
Consider Serum-Free Media: If compatible with your cell type and assay, using serum-free or low-serum media during the inhibitor incubation step can reduce non-specific binding to serum proteins.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to high non-specific binding of this compound.
Diagram: Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting workflow for reducing non-specific binding.
Step-by-Step Troubleshooting
-
Confirm High Non-Specific Binding:
-
Action: Run a control experiment with a cell line that does not express IRAK4 or has been treated with siRNA to knock down IRAK4 expression.
-
Expected Outcome: A high signal in this control condition confirms that the observed signal is not due to specific binding to IRAK4.
-
-
Optimize Assay Buffer:
-
Action:
-
Expected Outcome: A reduction in the signal from the negative control wells.
-
-
Refine Experimental Protocol:
-
Action:
-
Increase the number of wash steps (from 3 to 5) after inhibitor incubation.
-
Optimize the incubation time with the inhibitor; shorter incubation times may reduce non-specific binding.
-
-
Expected Outcome: Lower background signal and an improved signal-to-noise ratio.
-
-
Titrate Inhibitor Concentration:
-
Action: Perform a dose-response curve with this compound, starting from a high concentration and titrating down.
-
Expected Outcome: Identify the lowest effective concentration that yields a significant biological response, which is less likely to cause non-specific binding.
-
-
Data Analysis and Correction:
-
Action: Include wells with no primary antibody (in immunoassays) or no enzyme to determine the background signal. Subtract this background value from all other readings.
-
Expected Outcome: More accurate quantification of the specific signal.
-
Quantitative Data Summary
Table 1: this compound Potency and Recommended Assay Conditions
| Parameter | Value/Recommendation | Reference |
| IC50 (Biochemical Assay) | 7 nM | [1] |
| Starting Concentration (Cellular Assay) | 1-10 µM (followed by serial dilution) | General Practice |
| DMSO Concentration | < 0.5% | [11] |
| Cell Seeding Density | Varies by cell type (e.g., 1x10^5 to 5x10^5 cells/well) | General Protocol |
| Incubation Time | 1-24 hours (assay dependent) | General Protocol |
| Assay Buffer Additives | 0.1% BSA, 0.05% Tween-20 | [9] |
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay for this compound
This protocol describes a method to confirm that this compound is engaging with its target, IRAK4, within the cell. This can be adapted from methods used for other kinase inhibitors.[12]
Materials:
-
Human cell line expressing IRAK4 (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
LPS (Lipopolysaccharide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1, anti-IRAK1, anti-IRAK4, anti-GAPDH
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells once with cold PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Western Blotting:
-
Collect the cell lysates and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IRAK1, total IRAK1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Data Analysis:
-
Quantify the band intensities for phospho-IRAK1 and total IRAK1.
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal.
-
Plot the normalized phospho-IRAK1 signal against the concentration of this compound to determine the IC50 value for target engagement.
Diagram: IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway.
Diagram: Experimental Workflow for Cellular Target Engagement
Caption: Workflow for IRAK4 cellular target engagement assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IRAK4 Target Engagement in Primary Cells: A Comparative Guide to Kinase Inhibition vs. Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct mechanisms for targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in primary cells: kinase inhibition with small molecules like PF-06650833 and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) such as KT-474. Understanding the experimental validation of target engagement for these different modalities is crucial for advancing novel therapies in immunology and oncology.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase and scaffold protein in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] Its central role in activating downstream signaling cascades, leading to the production of pro-inflammatory cytokines, makes it a compelling therapeutic target.[1][3] This guide compares two primary strategies for modulating IRAK4 function: inhibition of its kinase activity and induced degradation of the entire protein. We present comparative data on representative compounds, detailed experimental protocols for key validation assays, and visual diagrams of the signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of IRAK4 Modulators
The following table summarizes the potency of a representative IRAK4 kinase inhibitor and an IRAK4 PROTAC degrader in primary human peripheral blood mononuclear cells (PBMCs).
| Compound | Modality | Target | Primary Cell Assay | Readout | Potency |
| PF-06650833 | Kinase Inhibitor | IRAK4 Kinase Activity | R848-stimulated PBMCs | TNFα Release | IC50: 2.4 nM[1] |
| KT-474 | PROTAC Degrader | IRAK4 Protein | PBMCs | IRAK4 Degradation | DC50: 0.88 nM[4] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Signaling Pathway and Experimental Workflow
To effectively validate the target engagement of IRAK4 modulators, it is essential to understand the underlying signaling pathway and the experimental workflows used to measure their effects.
Caption: IRAK4 Signaling Pathway leading to NF-κB activation.
Caption: Experimental workflow for validating IRAK4 target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Western Blot for IRAK4 Degradation in PBMCs
This assay is crucial for validating the mechanism of action of IRAK4 PROTACs.
a. Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium with 10% FBS
-
IRAK4 PROTAC (e.g., KT-474) and control compound
-
Proteasome inhibitor (e.g., Epoxomicin) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Protocol:
-
Cell Treatment: Seed PBMCs at a density of 1-2 x 10^6 cells/mL in RPMI 1640 with 10% FBS. Treat cells with increasing concentrations of the IRAK4 PROTAC or control compound for a specified time (e.g., 24 hours). For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 2 hours before adding the PROTAC.[5][6]
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
LPS-Induced TNFα Secretion Assay in Primary Monocytes or PBMCs
This functional assay measures the downstream consequence of IRAK4 inhibition or degradation.
a. Materials:
-
Isolated human PBMCs or purified monocytes
-
RPMI 1640 medium with 10% FBS
-
IRAK4 inhibitor (e.g., PF-06650833) or PROTAC (e.g., KT-474)
-
Lipopolysaccharide (LPS)
-
Human TNFα ELISA kit
b. Protocol:
-
Cell Seeding: Seed PBMCs or monocytes in a 96-well plate at a density of 2-5 x 10^5 cells/well.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the IRAK4 inhibitor or PROTAC for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified incubation period (e.g., 4-24 hours) at 37°C.[7][8]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the inhibitor/PROTAC concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
Validating the target engagement of IRAK4 modulators in primary cells is a critical step in their preclinical development. For kinase inhibitors like PF-06650833, functional assays measuring the inhibition of downstream cytokine production provide a robust measure of target engagement. For PROTAC degraders such as KT-474, it is essential to demonstrate both the degradation of the IRAK4 protein via methods like Western blotting and the subsequent functional consequences on signaling. The choice of modality, whether inhibition or degradation, may offer different therapeutic advantages, and the experimental approaches outlined in this guide provide a framework for their direct comparison.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IRAK4 Inhibitors for In Vivo Studies: IRAK4-IN-1 vs. PF-06650833
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for validating therapeutic hypotheses. This guide provides a comparative overview of two small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4-IN-1 and PF-06650833 (Zimlovisertib), with a focus on their utility for in vivo studies.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its critical function in initiating the inflammatory cascade has made it a prime therapeutic target for a multitude of autoimmune diseases and inflammatory disorders.[2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it becomes activated and phosphorylates IRAK1, leading to downstream activation of NF-κB and MAPKs and the subsequent production of pro-inflammatory cytokines.[3][4]
This guide aims to objectively compare this compound and PF-06650833 based on available experimental data to inform the selection of the most suitable compound for in vivo research.
Data Presentation
A direct comparison of the in vivo performance of this compound and PF-06650833 is hampered by a significant disparity in publicly available data. While PF-06650833 has been extensively characterized in preclinical models and clinical trials, there is a notable lack of published in vivo data for this compound. The following tables summarize the available quantitative data for both compounds.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | PF-06650833 | Reference(s) |
| IRAK4 IC50 (Biochemical) | 7 nM | 0.2 nM | [1] |
| Cellular IC50 (Human PBMC, IL-6 inhibition) | Data not available | ~2.4 nM | [5] |
Table 2: In Vivo Efficacy of PF-06650833 in Rodent Models
| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg, twice daily | Protected rats from CIA | [6] |
| Pristane-Induced Lupus | Mouse | Not specified | Reduced circulating autoantibody levels | [6] |
| MRL/lpr Lupus Model | Mouse | Not specified | Reduced circulating autoantibody levels | [6] |
| LPS-Induced TNF-α Production | Rat | 30 mg/kg | 87% inhibition of serum TNF-α | [7] |
Table 3: Pharmacokinetic Properties of PF-06650833 in Humans
| Parameter | Value | Condition | Reference(s) |
| Time to Maximum Concentration (Tmax) | ~8 hours (Modified-Release) | Single 100 mg dose | [8] |
| Renal Clearance | 14-23 mL/min | Doses < 750 mg | [8] |
| Urinary Excretion (unchanged) | < 1% | All dose groups | [8] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for in vivo studies.
Experimental Protocols
Detailed experimental protocols for PF-06650833 have been described in the cited literature. Below is a summary of the methodology for a key in vivo model.
Rat Collagen-Induced Arthritis (CIA) Model with PF-06650833 [9]
-
Animals: Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by intradermal injections of an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster injection is given on day 7.
-
Treatment: Prophylactic or therapeutic treatment with PF-06650833 (e.g., 3 mg/kg, twice daily) or vehicle control is administered orally.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume using a plethysmometer and assigning a clinical score based on erythema and swelling of the joints.
-
Endpoint Analysis: At the end of the study, blood samples can be collected for measurement of inflammatory cytokines and anti-collagen antibodies. Paws can be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
Conclusion
Based on the currently available data, PF-06650833 is a well-validated IRAK4 inhibitor for in vivo studies. Its efficacy has been demonstrated in multiple rodent models of autoimmune and inflammatory diseases, and its pharmacokinetic and safety profiles have been characterized in humans.[6][8]
In contrast, while this compound shows potent biochemical inhibition of IRAK4, there is a lack of publicly accessible in vivo data to support its use in animal models. Researchers considering this compound for in vivo studies would need to conduct extensive preliminary experiments to determine its pharmacokinetic properties, tolerability, and effective dose range.
For researchers seeking a reliable and well-documented tool compound to investigate the in vivo consequences of IRAK4 inhibition, PF-06650833 represents a more robust and readily applicable choice. Further independent validation and publication of in vivo studies are required to establish the utility of this compound as a comparable tool for preclinical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irak4 interleukin-1 receptor-associated kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. curis.com [curis.com]
A Comparative Analysis of Kinase Selectivity: IRAK4-IN-1 vs. AS2444697
For Researchers, Scientists, and Drug Development Professionals: A Guide to IRAK4 Inhibitor Selectivity
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of inflammatory diseases, autoimmune disorders, and certain cancers. As a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, its selective inhibition is a primary goal for therapeutic development. This guide provides a detailed comparison of the kinase selectivity profiles of two IRAK4 inhibitors: the representative compound ND-2158 (often referred to generically in literature) and AS2444697, supported by experimental data and detailed methodologies.
Executive Summary of Kinase Selectivity
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. This comparison reveals that while both ND-2158 and AS2444697 are potent inhibitors of IRAK4, their broader kinase selectivity profiles exhibit key differences.
ND-2158 , on the other hand, has been profiled against a broad panel of 334 kinases, demonstrating high selectivity for IRAK4.[2][3][4][5] This extensive screening provides a clearer picture of its off-target interaction potential.
Quantitative Selectivity Data
The following tables summarize the available quantitative data for AS2444697 and the comprehensive selectivity data for ND-2158 against a panel of kinases.
Table 1: Inhibitory Potency of AS2444697 against IRAK Family Kinases
| Kinase | IC50 (nM) | Selectivity (fold vs. IRAK4) |
| IRAK4 | 21 | 1 |
| IRAK1 | 630 | 30 |
Data sourced from publicly available information.[1][6]
Table 2: Kinase Selectivity Profile of ND-2158
| Kinase Target | Ki (nM) | % Inhibition at 10 µM |
| IRAK4 | 1.3 | Not Reported |
| IRAK1 | >1000 | <50% |
| Other Kinases | >1000 | <50% for 332 other kinases |
Data from a screen of 334 kinases.[2][3][4]
Signaling Pathway and Experimental Workflow
To understand the context of IRAK4 inhibition and the methods used to determine selectivity, the following diagrams illustrate the IRAK4 signaling pathway and a typical kinase profiling workflow.
Caption: IRAK4 signaling pathway downstream of TLR/IL-1R activation.
References
- 1. promega.com [promega.com]
- 2. nimbustx.com [nimbustx.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Validating the Specificity of Irak4-IN-1: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the precise specificity of a kinase inhibitor is paramount to ensure that its biological effects are directly attributable to the intended target. This guide provides a comprehensive framework for designing and interpreting control experiments to validate the specificity of Irak4-IN-1, a tool compound used to study the function of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will compare its performance with alternative IRAK4 inhibitors and provide detailed experimental protocols and data presented in a clear, comparative format.
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its activation is a key step in the inflammatory cascade, making it a compelling therapeutic target for a range of autoimmune diseases and inflammatory disorders.[1][3] this compound is a commonly used chemical probe to investigate the cellular functions of IRAK4. However, like any kinase inhibitor, its utility is contingent on its selectivity.
Comparative Analysis of IRAK4 Inhibitors
To contextualize the specificity of this compound, it is essential to compare its biochemical potency and selectivity with other known IRAK4 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several IRAK4 inhibitors against their primary target and key off-targets.
| Compound Name | Alternative Names | Primary Target(s) | IRAK4 IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Reference(s) |
| This compound | - | IRAK4 | ~15 | Not extensively reported | - | [4] |
| Zimlovisertib | PF-06650833 | IRAK4 | 0.2 - 2.4 | IRAK1 | >1000 | [5][6][7] |
| HS-243 | - | IRAK1, IRAK4 | 20 | TAK1 | 500 | [8] |
| Emavusertib | CA-4948 | IRAK4, FLT3 | 57 | FLT3 | - | [5] |
| Zabedosertib | BAY 1834845 | IRAK4 | 3.4 - 3.55 | - | - | [5] |
Note: The IC50 values can vary depending on the assay conditions.
IRAK4 Signaling Pathway
A thorough understanding of the IRAK4 signaling pathway is crucial for designing experiments to probe inhibitor specificity. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][9]
Experimental Workflow for Validating Inhibitor Specificity
A multi-pronged approach is essential for rigorously validating the specificity of a kinase inhibitor. This involves a combination of biochemical and cell-based assays to assess on-target engagement, off-target effects, and downstream signaling consequences.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments crucial for validating the specificity of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant IRAK4.
Protocol:
-
Reagents: Recombinant active IRAK4 enzyme, appropriate peptide substrate (e.g., a derivative of Pellino1), ATP, and the test inhibitor (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, incubate recombinant IRAK4 with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP (often at a concentration close to the Km for ATP).
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with [γ-32P]ATP, fluorescence-based assay, or mass spectrometry).[8]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Protocol:
-
Service: This is typically performed as a fee-for-service by specialized companies (e.g., Reaction Biology, Eurofins).
-
Procedure:
-
Provide the test compound (this compound) at a specified concentration (e.g., 1 µM).
-
The service provider will screen the compound against their panel of hundreds of purified, active kinases.
-
The activity of each kinase in the presence of the inhibitor is measured and compared to a control.
-
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase at the tested concentration. Potent off-target hits (e.g., >50% inhibition) should be followed up with IC50 determination.
Western Blot for Downstream Signaling
Objective: To confirm that this compound inhibits IRAK4 signaling in a cellular context.
Protocol:
-
Cell Culture: Use a relevant cell line (e.g., THP-1 monocytes or primary macrophages) that expresses the IRAK4 signaling pathway components.
-
Procedure:
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., LPS) or IL-1β to activate the IRAK4 pathway.
-
Lyse the cells at different time points post-stimulation.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of downstream targets such as IRAK1 (p-IRAK1) and NF-κB p65 (p-p65), as well as total protein levels as loading controls.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of downstream signaling by this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly demonstrate that this compound binds to IRAK4 in intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble IRAK4 in the supernatant at each temperature using Western blotting or other quantitative methods.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble IRAK4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the protein.
Cytokine Profiling
Objective: To assess the functional consequence of IRAK4 inhibition by measuring the production of pro-inflammatory cytokines.
Protocol:
-
Cell Treatment: Pre-treat immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with a dose range of this compound.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., R848 for TLR7/8).[6]
-
Sample Collection: Collect the cell culture supernatant after a defined incubation period (e.g., 18-24 hours).
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA or a multiplex bead-based assay.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of each cytokine.
Conclusion
A rigorous and multi-faceted approach is indispensable for validating the specificity of this compound. By combining biochemical assays to determine potency and selectivity with cell-based experiments to confirm target engagement and downstream functional effects, researchers can confidently attribute the observed biological outcomes to the inhibition of IRAK4. Comparing the profile of this compound to that of other well-characterized IRAK4 inhibitors provides a valuable benchmark for its use as a selective chemical probe. The experimental protocols and comparative data presented in this guide offer a robust framework for scientists to meticulously validate their tools and generate reliable and reproducible results in the study of IRAK4-mediated inflammation.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Cross-Validation of Irak4-IN-1 Results with IRAK4 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental results obtained using the small molecule inhibitor Irak4-IN-1 and IRAK4 knockout genetic models. By examining data from both pharmacological inhibition and genetic ablation, this document aims to offer a comprehensive understanding of IRAK4's role in signaling pathways and to cross-validate findings for researchers in immunology and drug development.
Introduction to IRAK4 Targeting Strategies
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a prime therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2] Two primary experimental approaches are used to probe IRAK4 function: pharmacological inhibition with small molecules like this compound, and genetic deletion through knockout models.
This compound is a potent and selective inhibitor of IRAK4's kinase activity.[3] It competitively binds to the ATP-binding pocket of IRAK4, preventing the phosphorylation of its downstream substrates.[2] This allows for the acute and reversible inhibition of IRAK4's enzymatic function.
IRAK4 knockout (KO) models , typically in mice, involve the complete genetic removal of the IRAK4 gene.[2] This results in a total loss of the IRAK4 protein, ablating both its kinase and non-enzymatic scaffolding functions.[2][4] These models are invaluable for understanding the fundamental and long-term consequences of IRAK4 absence.
Comparative Analysis of Experimental Results
The following tables summarize the key findings from studies utilizing either this compound or IRAK4 knockout models, providing a direct comparison of their effects on critical signaling events and cellular responses.
| Experimental Model | Key Findings | References |
| This compound | Delayed phosphorylation of p105/NF-κB1 and JNK1/JNK2 in IL-1R cells, but did not affect the maximal phosphorylation levels. | [3] |
| Did not suppress IL-1-stimulated phosphorylation of p38α MAP kinase and, in some cases, prolonged its activation. | [5] | |
| Sufficient to prevent IL-1-stimulated autophosphorylation of IRAK4. | [3] | |
| Dual inhibition of IRAK1 and IRAK4 was more effective against LPS-induced endothelial inflammation than IRAK4 inhibitor monotherapy. | [6] | |
| IRAK4 Knockout | Animals are more susceptible to viruses and bacteria but completely resistant to LPS challenge. | [1] |
| Profoundly impaired ability to produce IL-6, TNF-α, and IL-12 in response to TLR ligands. | [1] | |
| Reduced production of NF-κB induction by IL-1β. | [2] | |
| Mice are completely resistant to lipopolysaccharide (LPS)- and CpG-induced shock. | [7] | |
| Abolished TLR7- and TLR9-mediated type I interferon production in plasmacytoid dendritic cells. | [7] |
| Feature | This compound (Kinase Inhibition) | IRAK4 Knockout (Genetic Deletion) |
| Mechanism of Action | Reversible, competitive inhibition of ATP binding | Complete and irreversible loss of the IRAK4 protein |
| Targeted Function | Primarily kinase activity | Both kinase and scaffolding functions |
| Temporal Control | Acute and transient | Permanent from the embryonic stage |
| Compensation | Less likely due to acute nature | Potential for developmental compensation by other kinases |
| Off-Target Effects | Possible, depending on inhibitor specificity | None, specific to the IRAK4 gene |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for each model, the following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for assessing IRAK4 inhibition.
Caption: IRAK4 signaling pathway and points of intervention.
Caption: A typical experimental workflow for comparing this compound and IRAK4 knockout models.
Detailed Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Lines: Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Pre-incubate cells with this compound or vehicle (DMSO) for 1-2 hours before stimulation.
-
Stimulation: Stimulate cells with TLR ligands (e.g., LPS at 100 ng/mL) or cytokines (e.g., IL-1β at 10 ng/mL) for the indicated times.
2. IRAK4 Knockout Mouse Model Experiments
-
Animals: IRAK4 knockout mice and wild-type (WT) littermate controls on a C57BL/6 background. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Genotyping: Confirm the genotype of all animals by PCR analysis of tail DNA.
-
In vivo Stimulation: Administer a sublethal dose of LPS (e.g., 10 mg/kg) via intraperitoneal injection.
-
Sample Collection: Collect blood via cardiac puncture at various time points post-stimulation for serum cytokine analysis. Harvest tissues (e.g., spleen, liver) for protein and RNA analysis.
3. Western Blot Analysis
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, JNK, and IRAK4 overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Cytokine Measurement
-
Sample Collection: Collect cell culture supernatants or mouse serum.
-
ELISA: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-12) using commercially available ELISA kits according to the manufacturer's instructions.
Discussion and Conclusion
Both this compound and IRAK4 knockout models have proven to be powerful tools for dissecting the role of IRAK4 in innate immunity.
-
Cross-Validation: The data largely show a high degree of concordance between the two models. For instance, both approaches demonstrate a critical role for IRAK4 in the production of pro-inflammatory cytokines in response to TLR and IL-1R stimulation.[1][7] The resistance of IRAK4 knockout mice to LPS-induced shock is mirrored by the protective effects of IRAK4 inhibitors in inflammatory models.[6][7]
-
Divergent Findings and Mechanistic Insights: While knockout models completely ablate the protein, inhibitors like this compound specifically target the kinase function.[2][3] This distinction is crucial, as IRAK4 also possesses a scaffolding function that is essential for the assembly of the Myddosome complex.[2][4] Studies have shown that the kinase activity of IRAK4 is not always essential for IL-1-induced signaling in human cells, suggesting that the scaffolding function can be sufficient for some level of signal transduction.[8] The observation that this compound only delays, but does not completely block, the activation of certain downstream targets highlights the complexity of the signaling cascade and the potential for kinase-independent functions.[3] Furthermore, some studies suggest that IRAK4 degradation, which eliminates both scaffolding and kinase functions, is superior to kinase inhibition in blocking TLR-induced signaling.[4]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Pharmacological inhibition of IRAK1 and IRAK4 prevents endothelial inflammation and atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4 Degradation vs. Inhibition: A Comparative Analysis of KT-474 and Irak4-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct modalities for targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): degradation using KT-474 (SAR-444656) and inhibition using the tool compound Irak4-IN-1. This analysis is supported by experimental data to highlight the differential impact of these approaches on IRAK4 signaling.
IRAK4 is a critical kinase in the innate immune signaling cascade, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its central role in initiating inflammatory responses has made it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases.[4][5][6] Two primary strategies have emerged to modulate IRAK4 activity: traditional small molecule inhibition of its kinase function and targeted protein degradation. This guide will compare and contrast these approaches through the lens of a clinical-stage IRAK4 degrader, KT-474, and a representative small molecule inhibitor, this compound.
Mechanism of Action: A Tale of Two Modalities
Small molecule inhibitors, such as this compound, are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, competitively inhibiting its catalytic activity.[7] This prevents the phosphorylation of downstream substrates, thereby dampening the inflammatory signaling cascade.
In contrast, IRAK4 degraders like KT-474 are heterobifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras).[8] KT-474 is composed of a ligand that binds to IRAK4 and another ligand that recruits an E3 ubiquitin ligase, such as cereblon.[9] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. This process eliminates the entire IRAK4 protein, abrogating both its kinase and scaffolding functions.[10][11] The scaffolding function of IRAK4 is crucial for the assembly of the Myddosome complex, a key signaling hub.[2]
Efficacy and Potency: A Quantitative Comparison
The efficacy of small molecule inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. For degraders, the key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Modality | Target | In Vitro Potency | Dmax | Cell Type | Reference |
| This compound | Inhibitor | IRAK4 Kinase Activity | IC50: 7 nM | N/A | Not Specified | [7][12] |
| PF-06650833 | Inhibitor | IRAK4 Kinase Activity | IC50: 0.2 nM | N/A | Not Specified | [13][14] |
| KT-474 | Degrader | IRAK4 Protein | DC50: 2 nM | ~100% | OCI-Ly10 cells | [8] |
| KT-474 | Degrader | IRAK4 Protein | DC50: 1.5 nM | >90% | Lymphocytes | [9] |
| KT-474 | Degrader | IRAK4 Protein | DC50: 0.4 nM | >90% | Monocytes | [9] |
Note: PF-06650833 is included as a highly potent clinical-stage IRAK4 inhibitor for a broader comparison.
As the table illustrates, both inhibitors and degraders can achieve nanomolar potency. However, the key distinction lies in the completeness of target modulation. While inhibitors reduce kinase activity, degraders can achieve near-complete elimination of the target protein.
Impact on Downstream Signaling
The dual kinase and scaffolding functions of IRAK4 are essential for robust downstream signaling. By eliminating the entire protein, degraders like KT-474 have the potential for a more profound and durable impact on inflammatory pathways compared to kinase inhibitors, which only address one aspect of IRAK4's function.[10][11]
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize IRAK4 inhibitors and degraders.
In Vitro Kinase Assay (for IC50 Determination of Inhibitors)
-
Objective: To determine the direct inhibitory activity of a compound on IRAK4 kinase.
-
Materials: Recombinant human IRAK4 enzyme, a suitable peptide substrate, ATP, and the test compound (e.g., this compound).
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
The compound dilutions are incubated with the IRAK4 enzyme.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (32P-ATP) or fluorescence-based assays.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[15][16]
-
Cellular Degradation Assay (for DC50 and Dmax Determination of Degraders)
-
Objective: To measure the ability of a compound to induce the degradation of IRAK4 in a cellular context.
-
Materials: A relevant cell line (e.g., human PBMCs, OCI-Ly10), the test compound (e.g., KT-474), cell lysis buffer, and antibodies specific for IRAK4 and a loading control (e.g., GAPDH).
-
Procedure:
-
Cells are plated and treated with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Following treatment, cells are harvested and lysed.
-
The total protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies against IRAK4 and the loading control, followed by secondary antibodies.
-
The protein bands are visualized and quantified using an imaging system.
-
The DC50 and Dmax values are determined by plotting the percentage of remaining IRAK4 protein against the compound concentration.[9]
-
Cytokine Release Assay
-
Objective: To assess the functional consequence of IRAK4 inhibition or degradation on inflammatory cytokine production.
-
Materials: Human PBMCs, a TLR agonist (e.g., R848 or LPS), the test compound, and an ELISA or multiplex assay kit for measuring cytokines (e.g., IL-6, TNF-α).
-
Procedure:
-
PBMCs are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a TLR agonist to induce cytokine production.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of specific cytokines in the supernatant is measured using ELISA or a multiplex immunoassay.
-
The inhibitory effect of the compound on cytokine release is then quantified.[17][18]
-
Summary and Conclusion
The comparison between this compound and KT-474 highlights a fundamental shift in therapeutic strategy from inhibition to targeted degradation. While both approaches can potently modulate IRAK4 signaling, the complete removal of the IRAK4 protein by degraders like KT-474 offers a more comprehensive blockade of both its kinase and scaffolding functions. This dual-action mechanism suggests a potential for greater efficacy and a more profound anti-inflammatory effect in diseases driven by TLR/IL-1R pathway dysregulation. The choice between an inhibitor and a degrader will ultimately depend on the specific therapeutic context, including the desired depth and duration of target modulation. The ongoing clinical development of IRAK4 degraders will provide further insights into the long-term benefits and potential advantages of this innovative therapeutic modality.
References
- 1. kymeratx.com [kymeratx.com]
- 2. mdpi.com [mdpi.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 6. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. KT-474 (SAR444656, KYM-001) | IRAK4 PROTAC | Probechem Biochemicals [probechem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Irak4-IN-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the reversibility of Irak4-IN-1, a potent inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). Understanding the nature of inhibitor binding—whether it is reversible or irreversible—is critical for the development of effective and safe therapeutics. This document summarizes the available data for this compound, places it in context with other IRAK4 inhibitors, and provides detailed experimental protocols to formally characterize its binding kinetics.
Introduction to IRAK4 and Inhibitor Reversibility
IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, making it an attractive target for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers[1][2].
The efficacy and safety profile of a kinase inhibitor are significantly influenced by its mechanism of action, particularly its reversibility. Reversible inhibitors bind to their target non-covalently and can dissociate, while irreversible (covalent) inhibitors form a stable, covalent bond, typically leading to a more prolonged duration of action.
This compound: An Insight into its Reversibility
The chemical structure of this compound, C19H23N5O[3], lacks an electrophilic "warhead"—a reactive functional group such as an acrylamide or a cyanoacrylamide—that is characteristic of covalent inhibitors designed to form a permanent bond with a cysteine or other nucleophilic residue in the kinase's active site. The binding of this compound to the ATP-binding pocket of IRAK4 is therefore likely governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This mode of binding is consistent with a reversible inhibition mechanism.
Comparative Analysis with Other IRAK Inhibitors
To provide a clearer context for the binding characteristics of this compound, it is useful to compare it with other inhibitors of the IRAK family that have well-defined mechanisms of action.
| Inhibitor | Target(s) | Mechanism | IC50 | Reference |
| This compound | IRAK4 | Likely Reversible, Non-covalent | 7 nM | [3] |
| Zabedosertib (BAY1834845) | IRAK4 | Reversible, Non-covalent | 3.4 nM | [4] |
| JH-X-119-01 | IRAK1 | Covalent (Irreversible) | 9 nM | [5] |
Table 1: Comparison of this compound with other IRAK family inhibitors.
As shown in Table 1, this compound exhibits a potency comparable to both reversible and irreversible inhibitors of the IRAK family. For instance, Zabedosertib (BAY1834845) is another potent, non-covalent inhibitor of IRAK4[4]. In contrast, JH-X-119-01 is a covalent inhibitor of IRAK1, a closely related kinase, which achieves its high potency through irreversible binding[5]. The absence of a reactive moiety in this compound's structure distinguishes it from covalent inhibitors like JH-X-119-01 and aligns it with non-covalent inhibitors such as Zabedosertib.
Experimental Protocols for Determining Inhibitor Reversibility
To definitively assess the reversibility of this compound, a series of biochemical and cellular assays can be employed. The following are detailed protocols for key experiments.
Washout Assay
A washout experiment is a straightforward cellular assay to differentiate between reversible and irreversible inhibition. The persistence of the inhibitory effect after the removal of the compound from the extracellular medium is indicative of irreversible binding.
Protocol:
-
Cell Culture: Culture a cell line responsive to TLR or IL-1R stimulation (e.g., THP-1 monocytes) in appropriate media.
-
Inhibitor Treatment: Treat the cells with a saturating concentration of this compound (e.g., 1 µM) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Washout: Remove the inhibitor-containing medium. Wash the cells extensively with fresh, pre-warmed, inhibitor-free medium (e.g., 3-5 washes of 5 minutes each).
-
Stimulation: After the final wash, stimulate the cells with a suitable agonist (e.g., LPS for TLR4 or IL-1β for IL-1R) for an appropriate duration.
-
Endpoint Measurement: Lyse the cells and analyze the phosphorylation of a downstream target of IRAK4 (e.g., phosphorylation of IRAK1 or IKKβ) by Western blotting or another suitable method.
-
Analysis: Compare the level of downstream signaling inhibition in the cells that were washed versus those that were continuously exposed to the inhibitor. A restoration of signaling after washout indicates reversible inhibition, while continued inhibition suggests irreversible binding.
Jump Dilution Assay for Residence Time Determination
The jump dilution method is a biochemical assay used to measure the dissociation rate constant (k_off) of an inhibitor from its target enzyme. The residence time (τ) of the inhibitor is the reciprocal of k_off (τ = 1/k_off) and is a key parameter for quantifying the duration of target engagement for reversible inhibitors.
Protocol:
-
Enzyme-Inhibitor Pre-incubation: Incubate purified recombinant IRAK4 enzyme with a saturating concentration of this compound (e.g., 10-20 times its IC50) in a suitable buffer for a sufficient time to allow for the formation of the enzyme-inhibitor (EI) complex (e.g., 60 minutes at room temperature).
-
Jump Dilution: Rapidly dilute the EI complex (e.g., 100-fold) into a reaction mixture containing a high concentration of ATP and a suitable substrate for IRAK4. This dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible, allowing for the observation of the dissociation of the pre-formed EI complex.
-
Kinase Activity Measurement: Continuously monitor the kinase activity over time. As the inhibitor dissociates from the enzyme, the kinase activity will recover. The rate of this recovery is proportional to the k_off of the inhibitor. Kinase activity can be measured using various methods, such as ADP-Glo, LanthaScreen, or radiometric assays.
-
Data Analysis: Fit the progress curves of enzyme activity recovery to an appropriate integrated rate equation to determine the k_off value. The residence time is then calculated as 1/k_off.
Visualizing IRAK4 Signaling and Experimental Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the IRAK4 signaling pathway and the experimental workflows for assessing inhibitor reversibility.
Caption: Simplified IRAK4 signaling pathway.
Caption: Workflow for a cellular washout assay.
Caption: Workflow for a jump dilution assay.
Conclusion
Based on its chemical structure, this compound is predicted to be a reversible, non-covalent inhibitor of IRAK4. This mode of action is in contrast to covalent inhibitors that form a permanent bond with their target. To definitively confirm its reversibility and to fully characterize its binding kinetics, the experimental protocols for washout assays and jump dilution experiments provided in this guide should be performed. The resulting data on the dissociation rate and residence time of this compound will be invaluable for its further development and application as a pharmacological tool or therapeutic agent.
References
- 1. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-1: A Comparative Analysis of its Inhibitory Action on Human and Mouse IRAK4
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of Irak4-IN-1 against human and mouse Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer an objective assessment of the inhibitor's performance.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. Positioned downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a key mediator in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] Its pivotal role in inflammatory processes has made it an attractive therapeutic target for a range of autoimmune diseases and cancers.[3][4] this compound is a known inhibitor of IRAK4, but a detailed comparative analysis of its potency against both human and mouse orthologs is crucial for preclinical and translational research.
Quantitative Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data for this compound's inhibitory activity against IRAK4 is presented below. It is important to note that while a specific IC50 value is reported, the species (human or mouse) of the IRAK4 enzyme used in the assay is not explicitly stated in the currently available documentation.
| Inhibitor | Target | IC50 (nM) | Species | Assay Type |
| This compound | IRAK4 | 7 | Not Specified | Biochemical Kinase Assay |
This table summarizes the reported in vitro IC50 value for this compound. The absence of specific data for both human and mouse IRAK4 precludes a direct comparative assessment of potency.
Experimental Protocols
To ensure reproducibility and accurate interpretation of inhibitory data, detailed experimental methodologies are essential. The following are representative protocols for biochemical and cellular assays commonly used to determine the potency of IRAK4 inhibitors.
Biochemical Kinase Assay for IC50 Determination
This assay directly measures the enzymatic activity of purified IRAK4 and the inhibitory effect of a compound. A widely used method is the ADP-Glo™ Kinase Assay.[5][6][7]
Objective: To determine the in vitro IC50 value of an inhibitor against recombinant IRAK4.
Materials:
-
Recombinant human or mouse IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
ATP
-
Suitable substrate (e.g., Myelin Basic Protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase buffer, recombinant IRAK4 enzyme, and the substrate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for IRAK4 to ensure accurate IC50 determination.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[6]
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced, which reflects the IRAK4 kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Cellular Assay: Inhibition of TLR-Induced Cytokine Production
This assay assesses the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context, providing a more physiologically relevant measure of potency.[5][8]
Objective: To determine the IC50 value of an inhibitor for the suppression of pro-inflammatory cytokine production in immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant mouse immune cell line (e.g., bone marrow-derived macrophages).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 activation).
-
Test inhibitor (e.g., this compound).
-
ELISA kits for the detection of TNF-α or IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Isolate and seed the immune cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Pre-incubate the cells with serially diluted concentrations of the test inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) to activate the IRAK4 signaling pathway.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing IRAK4 Signaling and Experimental Workflows
To further clarify the context of this compound's action, the following diagrams illustrate the IRAK4 signaling pathway and the general workflows for its inhibition assays.
Caption: IRAK4 Signaling Pathway and the point of inhibition by this compound.
Caption: General experimental workflows for determining IC50 values.
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of IRAK4 with a reported IC50 of 7 nM. However, the lack of species-specific data for human and mouse IRAK4 is a significant gap in the current knowledge. This omission is particularly relevant given the documented differences in IRAK4 signaling between the two species.[9][10][11] In mice, the kinase activity of IRAK4 is essential for TLR-mediated signaling and cytokine production.[12][13] In contrast, in human cells, the scaffolding function of IRAK4 appears to be more critical in some contexts, with the kinase activity of IRAK1 being able to compensate for the loss of IRAK4 kinase activity.[14]
This species-specific divergence in the reliance on IRAK4 kinase activity suggests that the inhibitory effect of a kinase inhibitor like this compound could differ between human and mouse systems. Therefore, to definitively assess the cross-reactivity and comparative potency of this compound, further experimental validation is required to determine its IC50 value against purified mouse IRAK4 enzyme and its cellular potency in relevant mouse immune cells.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Irak4 interleukin-1 receptor-associated kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of IRAK4 Inhibition by Irak4-IN-1
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate engages and inhibits its intended target within a complex biological system is paramount. Relying on a single assay can be misleading due to artifacts or off-target effects. This guide details a multi-assay, orthogonal approach to confidently validate the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by the compound Irak4-IN-1. IRAK4 is a critical kinase in innate immunity, making it a key target for inflammatory and autoimmune diseases.[1][2]
The following sections compare distinct methodologies—from direct enzyme inhibition to cellular target engagement and downstream functional outputs—and provide the necessary data and protocols to rigorously confirm the activity of this compound.
IRAK4 Signaling Pathway Overview
IRAK4 is a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2][3] Upon ligand binding, the adaptor protein MyD88 recruits IRAK4 into a complex called the Myddosome.[3] IRAK4 then phosphorylates and activates IRAK1, which subsequently interacts with TRAF6, leading to the activation of NF-κB and MAPK pathways.[3][4] This cascade culminates in the production of pro-inflammatory cytokines.[2][3]
Caption: IRAK4 signaling cascade from receptor to cytokine production.
Comparison of Orthogonal Validation Assays
A robust validation strategy for this compound involves a tiered approach, moving from simple, direct biochemical assays to more complex and physiologically relevant cellular assays.
| Assay Type | Principle | Measures | Key Advantage | Example Technology |
| Biochemical | Measures direct inhibition of purified IRAK4 enzyme activity.[5] | IC50: Inhibitor concentration for 50% enzyme inhibition. | Cleanly assesses direct interaction with the target protein without cellular complexity. | ADP-Glo™, LanthaScreen®, Transcreener®[5][6][7] |
| Target Engagement | Quantifies inhibitor binding to IRAK4 within live cells.[8] | Cellular IC50/EC50: Potency of binding in a cellular milieu. | Confirms cell permeability and direct target binding in a physiological context.[1] | NanoBRET™[8][9] |
| Downstream Signaling | Measures inhibition of phosphorylation of a direct IRAK4 substrate (IRAK1).[10] | p-IRAK1 levels: Reduction in the activated form of the downstream kinase. | Links target engagement to the immediate, proximal signaling event.[11] | Western Blot, AlphaLISA®, Meso Scale Discovery (MSD) |
| Functional Output | Quantifies the ultimate biological outcome of pathway inhibition.[1] | Cytokine levels (e.g., TNF-α, IL-6): Reduction in inflammatory mediator release. | Demonstrates functional efficacy and phenotypic consequence of inhibition. | ELISA, Luminex[1][12] |
Quantitative Data Summary
The following table summarizes representative data for this compound and comparator compounds across different orthogonal assays.
| Compound | Biochemical IC50 (IRAK4) | Cellular Target Engagement (NanoBRET™ IC50) | Functional Cytokine Release (IC50) | Reference |
| This compound | 7 nM | Data not publicly available | Data not publicly available | [13] |
| PF-06650833 | 0.8 nM | Not Specified | 2.4 nM (TNF-α in PBMCs) | [5] |
| BAY1834845 | 2.1 nM | Not Specified | 2300 nM (TNF-α in THP-1 cells) | [5] |
Note: While specific cellular data for this compound is not widely published, its potent biochemical IC50 establishes it as a strong starting point for validation using the cellular assays described below.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies IRAK4 activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][14]
Objective: To determine the direct inhibitory potency (IC50) of this compound on purified recombinant IRAK4.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[14] The final DMSO concentration should not exceed 1%.[15]
-
Kinase Reaction: In a 384-well plate, add recombinant IRAK4 enzyme to wells containing the diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a mixture of a suitable substrate (e.g., Myelin Basic Protein) and ATP.
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.[1][5]
-
Termination & Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.[14]
-
-
Readout: Measure the luminescent signal, which is directly proportional to IRAK4 activity.[1]
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value using a dose-response curve.[5]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to an IRAK4-NanoLuc® luciferase fusion protein in living cells.[8][9]
Objective: To confirm that this compound enters cells and binds to IRAK4.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding an IRAK4-NanoLuc® fusion protein.[8][16] Culture the cells for 18-24 hours to allow for protein expression.[17]
-
Plating: Resuspend the transfected cells and seed them into a 96-well or 384-well white assay plate.[16]
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that also binds to IRAK4.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.[17]
-
Detection: Add NanoBRET™ Nano-Glo® Substrate.[9] This generates luminescence from the NanoLuc® fusion. If the fluorescent tracer is bound to IRAK4-NanoLuc®, Bioluminescence Resonance Energy Transfer (BRET) occurs.
-
Readout: Measure luminescence at two wavelengths (e.g., 450 nm for NanoLuc® and 610 nm for the tracer).[17] The BRET ratio is calculated from these readings.
-
Analysis: this compound competing with the tracer for binding to IRAK4 will cause a dose-dependent decrease in the BRET signal. Use this data to calculate a cellular IC50 value.[8]
Downstream Signaling Assay (Western Blot for p-IRAK1)
This assay assesses the ability of this compound to block the phosphorylation of IRAK1, the direct substrate of IRAK4.[3][11]
Objective: To verify that target engagement by this compound leads to the inhibition of its proximal downstream signaling event.
Methodology:
-
Cell Culture and Stimulation:
-
Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated IRAK1 (e.g., p-IRAK1 Thr209).[18]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the blot for total IRAK1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[4] Quantify the reduction in the p-IRAK1/total IRAK1 ratio.
Functional Output Assay (Cytokine Release ELISA)
This assay measures the final output of the inflammatory cascade, the release of cytokines.[1][12]
Objective: To determine if IRAK4 inhibition by this compound results in a functional anti-inflammatory effect.
Methodology:
-
Cell Culture: Plate PBMCs or THP-1 cells in a 96-well plate.[1] For THP-1 cells, differentiation into macrophage-like cells with PMA may be required.[19]
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulation: Add a TLR agonist (e.g., 1 µg/mL LPS) to induce cytokine production.[20]
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine synthesis and secretion.[1]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[1]
-
ELISA: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[1][12]
-
Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the functional IC50 value.[1]
Validation Workflow
The following diagram illustrates the logical flow of experiments to build a comprehensive validation case for an IRAK4 inhibitor like this compound.
Caption: A tiered workflow for IRAK4 inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. IRAK4-NanoLuc® Fusion Vector [promega.kr]
- 9. promega.com [promega.com]
- 10. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. materialneutral.info [materialneutral.info]
- 13. selleckchem.com [selleckchem.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. eubopen.org [eubopen.org]
- 18. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Irak4-IN-1
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending from the handling of chemical reagents to their proper disposal. This document provides crucial safety and logistical guidance for the disposal of Irak4-IN-1, a potent inhibitor of interleukin-1 receptor-associated kinase 4. Given the biologically active nature of this small molecule, it is imperative to treat all waste containing this compound as hazardous chemical waste to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers must always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive disposal instructions.
Physicochemical and Storage Data for this compound
The following table summarizes key quantitative data for this compound, compiled for easy reference. These properties are essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃N₅O | [1] |
| Molecular Weight | 337.42 g/mol | [1] |
| CAS Number | 1820787-94-7 | [1] |
| Appearance | Powder | [2] |
| IC₅₀ | 7 nM for IRAK4 | [1][2] |
| Solubility | ≥ 1.43 mg/mL in Saline, 4 mg/mL in DMSO | [1][2] |
| Storage (Powder) | -20°C | [2] |
| Storage (in Solvent) | -80°C | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it. This procedure is based on standard best practices for the disposal of hazardous laboratory chemicals.
Experimental Protocol: Waste Handling and Disposal
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
-
Designated hazardous waste container: Must be made of a compatible material (e.g., polyethylene), be in good condition, leak-proof, and have a secure lid.
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound in either solid or solution form.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated items such as weighing paper, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated and secure secondary containment area within the laboratory.
-
Ensure that the storage area is away from drains and incompatible chemicals.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Disposal:
-
Do not dispose of this compound down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of the collected waste, which is typically handled by a licensed hazardous waste disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final removal from the laboratory.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and adherence to all applicable regulations. Always prioritize safety and consult your institution's specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
